(6-Chloro-2-phenylpyrimidin-4-yl)methanol
Description
BenchChem offers high-quality (6-Chloro-2-phenylpyrimidin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-2-phenylpyrimidin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-chloro-2-phenylpyrimidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-6-9(7-15)13-11(14-10)8-4-2-1-3-5-8/h1-6,15H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYPUBBUSUVHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694253 | |
| Record name | (6-Chloro-2-phenylpyrimidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325685-75-4 | |
| Record name | (6-Chloro-2-phenylpyrimidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (6-Chloro-2-phenylpyrimidin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for (6-chloro-2-phenylpyrimidin-4-yl)methanol, a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, beginning from fundamental precursors and culminating in the target molecule. Each step is detailed with underlying chemical principles, procedural considerations, and relevant citations to authoritative literature.
Introduction
Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous biologically active compounds, including pharmaceuticals and agrochemicals.[1] The target molecule, (6-chloro-2-phenylpyrimidin-4-yl)methanol, features a strategically functionalized pyrimidine ring with a chloro substituent, a phenyl group, and a hydroxymethyl group. These features offer multiple points for further chemical modification, making it a valuable intermediate for the synthesis of diverse compound libraries in drug discovery programs. This guide elucidates a logical and efficient pathway for its laboratory-scale synthesis.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The primary alcohol functionality can be readily installed via the reduction of a corresponding aldehyde or carboxylic acid. This positions 6-chloro-2-phenylpyrimidine-4-carbaldehyde or a derivative of 6-chloro-2-phenylpyrimidine-4-carboxylic acid as a key late-stage intermediate. The chloro and phenyl substituents on the pyrimidine ring can be introduced through the construction of the heterocyclic core followed by a chlorination step. This leads to a dihydroxypyrimidine intermediate, which can be synthesized from acyclic precursors.
Caption: Retrosynthetic analysis of (6-Chloro-2-phenylpyrimidin-4-yl)methanol.
Proposed Synthetic Pathway
The proposed forward synthesis is a four-step process:
-
Step 1: Synthesis of 2-Phenyl-4,6-dihydroxypyrimidine via cyclocondensation of benzamidine with diethyl malonate.
-
Step 2: Chlorination of 2-phenyl-4,6-dihydroxypyrimidine to yield 4,6-dichloro-2-phenylpyrimidine using a suitable chlorinating agent like phosphorus oxychloride (POCl₃).
-
Step 3: Formylation of the 4-position of the pyrimidine ring. A Vilsmeier-Haack reaction can be employed to introduce a formyl group, leading to 6-chloro-2-phenylpyrimidine-4-carbaldehyde. This step is crucial for introducing the carbon that will become the hydroxymethyl group.
-
Step 4: Reduction of the aldehyde functionality to the primary alcohol, yielding the final product, (6-chloro-2-phenylpyrimidin-4-yl)methanol.
Caption: Proposed four-step synthesis of (6-Chloro-2-phenylpyrimidin-4-yl)methanol.
Experimental Protocols
Part 1: Synthesis of 2-Phenyl-4,6-dihydroxypyrimidine
The construction of the pyrimidine ring is a well-established reaction involving the condensation of an amidine with a 1,3-dicarbonyl compound.[2] In this synthesis, benzamidine hydrochloride is reacted with diethyl malonate in the presence of a strong base, such as sodium ethoxide, to facilitate the cyclocondensation.
Protocol:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) and benzamidine hydrochloride (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid in water and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 5-6.
-
Isolation: The precipitated 2-phenyl-4,6-dihydroxypyrimidine is collected by filtration, washed with cold water, and dried under vacuum.
Causality of Choices: Sodium ethoxide acts as a strong base to deprotonate the active methylene group of diethyl malonate, forming a nucleophilic enolate which then attacks the electrophilic carbon of the benzamidine. The subsequent intramolecular cyclization and elimination of ethanol and water lead to the formation of the stable aromatic pyrimidine ring.
Part 2: Synthesis of 4,6-Dichloro-2-phenylpyrimidine
The conversion of the dihydroxy pyrimidine to the corresponding dichloro derivative is a crucial step to activate the 4 and 6 positions for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[3]
Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap to neutralize HCl fumes, suspend 2-phenyl-4,6-dihydroxypyrimidine (1 equivalent) in an excess of phosphorus oxychloride (POCl₃). A tertiary amine base, such as N,N-dimethylaniline or triethylamine, can be added as a catalyst and acid scavenger.[4]
-
Reflux: Heat the mixture to reflux for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃ and the evolution of HCl gas.
-
Work-up: After the reaction is complete (monitored by TLC), carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Isolation: The residue is then cautiously poured onto crushed ice with vigorous stirring. The precipitated solid, 4,6-dichloro-2-phenylpyrimidine, is collected by filtration, washed thoroughly with cold water, and dried. Recrystallization from a suitable solvent like ethanol or hexane may be required for further purification.
Causality of Choices: POCl₃ acts as both a reagent and a solvent in this reaction. The hydroxyl groups of the dihydroxypyrimidine are converted into better leaving groups (chlorophosphates), which are subsequently displaced by chloride ions to form the dichloropyrimidine. The addition of a base can accelerate the reaction by neutralizing the generated HCl.[4]
Part 3: Synthesis of 6-Chloro-2-phenylpyrimidine-4-carbaldehyde
The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride.[5] This electrophile then attacks the pyrimidine ring.
Protocol:
-
Vilsmeier Reagent Formation: In a cooled flask (0-5 °C) under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.5 equivalents) to N,N-dimethylformamide (DMF, 3 equivalents) with stirring.
-
Reaction with Pyrimidine: To this freshly prepared Vilsmeier reagent, add a solution of 4,6-dichloro-2-phenylpyrimidine (1 equivalent) in DMF.
-
Heating: The reaction mixture is then heated to 60-80 °C for several hours. The progress of the formylation should be monitored by TLC.
-
Hydrolysis and Work-up: After completion, the reaction mixture is cooled and poured onto crushed ice. The mixture is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to hydrolyze the intermediate iminium salt to the aldehyde.
-
Isolation: The product, 6-chloro-2-phenylpyrimidine-4-carbaldehyde, can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality of Choices: The Vilsmeier reagent is a mild electrophile that can selectively formylate activated aromatic systems. The electron-donating character of the pyrimidine ring facilitates the electrophilic substitution. The subsequent hydrolysis step is essential to convert the initially formed iminium salt into the desired aldehyde.
Part 4: Synthesis of (6-Chloro-2-phenylpyrimidin-4-yl)methanol
The final step involves the reduction of the aldehyde group to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it typically does not reduce the chloro-substituent on the pyrimidine ring under standard conditions.[6]
Protocol:
-
Reaction Setup: Dissolve 6-chloro-2-phenylpyrimidine-4-carbaldehyde (1 equivalent) in a suitable protic solvent such as methanol or ethanol in a round-bottom flask.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) portion-wise with stirring.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C to room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, quench the excess NaBH₄ by the careful addition of water or dilute acid (e.g., 1M HCl).
-
Isolation: Remove the organic solvent under reduced pressure. The aqueous residue can be extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification: The final product, (6-chloro-2-phenylpyrimidin-4-yl)methanol, can be purified by column chromatography or recrystallization.
Causality of Choices: Sodium borohydride is a hydride donor. The hydride ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the solvent during the work-up to yield the primary alcohol. NaBH₄ is chosen for its mildness and selectivity, which helps to avoid unwanted side reactions.[6]
Data Summary
| Step | Starting Material(s) | Reagents | Product | Key Considerations |
| 1 | Benzamidine HCl, Diethyl Malonate | Sodium Ethoxide, Ethanol | 2-Phenyl-4,6-dihydroxypyrimidine | Anhydrous conditions are crucial for the formation of sodium ethoxide. |
| 2 | 2-Phenyl-4,6-dihydroxypyrimidine | POCl₃, N,N-Dimethylaniline | 4,6-Dichloro-2-phenylpyrimidine | Reaction should be performed in a fume hood due to toxic and corrosive reagents. |
| 3 | 4,6-Dichloro-2-phenylpyrimidine | POCl₃, DMF | 6-Chloro-2-phenylpyrimidine-4-carbaldehyde | The Vilsmeier reagent should be prepared fresh. Careful hydrolysis is required. |
| 4 | 6-Chloro-2-phenylpyrimidine-4-carbaldehyde | NaBH₄, Methanol | (6-Chloro-2-phenylpyrimidin-4-yl)methanol | The reaction is exothermic; portion-wise addition of NaBH₄ at low temperature is recommended. |
Conclusion
The described four-step synthesis provides a robust and logical pathway for the preparation of (6-chloro-2-phenylpyrimidin-4-yl)methanol. The methodology relies on well-established and understood chemical transformations, offering a reliable route for researchers in the field of medicinal and organic chemistry. The final product serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Careful execution of each step, with appropriate safety precautions and reaction monitoring, is essential for achieving high yields and purity of the target compound.
References
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank, 2021, M1234. [Link]
-
N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. ACS Chemical Neuroscience, 2023. [Link]
-
Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. RSC Medicinal Chemistry, 2023. [Link]
- Synthesis of chlorin
- Process for the preparation of 4,6-dihydroxypyrimidine. DE19640756B4, 1998.
-
The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Journal of Enzyme Inhibition and Medicinal Chemistry, 2013. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 2022. [Link]
-
Hofmann rearrangement reaction | mechanism with solved problems | organic chemistry. YouTube. [Link]
-
Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. Russian Journal of Organic Chemistry, 2003. [Link]
-
Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. [Link]
- Process for making 4,6-dihydroxypyrimidine. WO1997044327A1, 1997.
-
6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E, 2011. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 2018. [Link]
-
Bicyclic 6-6 Systems: Pteridines. Comprehensive Organic Chemistry II, 2013. [Link]
-
Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 2009. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor, 2014. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 2023. [Link]
-
Hofmann Rearrangement. Chemistry Steps. [Link]
-
Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research, 2015. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 2016. [Link]
-
Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. YouTube. [Link]
-
Vilsmeier-Haack Reaction. YouTube. [Link]
-
6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E, 2011. [Link]
-
Reversal of 6-mercaptopurine and 6-methylmercaptopurine ribonucleoside cytotoxicity by amidoimidazole carboxamide ribonucleoside in Molt F4 human malignant T-lymphoblasts. Clinical and Translational Science, 1985. [Link]
Sources
- 1. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
Retrosynthetic Analysis of (6-Chloro-2-phenylpyrimidin-4-yl)methanol: A Technical Guide for Drug Development Professionals
Introduction
(6-Chloro-2-phenylpyrimidin-4-yl)methanol is a key heterocyclic scaffold that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its strategic importance lies in the presence of multiple reactive sites—a chloro substituent amenable to nucleophilic substitution and cross-coupling reactions, a primary alcohol for esterification and etherification, and a stable pyrimidine core. This guide provides an in-depth retrosynthetic analysis of this target molecule, exploring plausible synthetic routes and offering field-proven insights into experimental design and execution. The methodologies presented are designed to be robust and scalable, catering to the needs of researchers in medicinal chemistry and process development.
Retrosynthetic Strategy: Deconstruction of the Target Molecule
A logical retrosynthetic analysis of (6-Chloro-2-phenylpyrimidin-4-yl)methanol (TGT) begins with the disconnection of the hydroxymethyl group, leading to precursors with a carbonyl functionality at the C4 position. Two primary pathways emerge from this initial disconnection, revolving around a key intermediate, 2-phenyl-4,6-dichloropyrimidine (3) .
Caption: Primary retrosynthetic disconnections of the target molecule.
Pathway A: The Carboxylate Route
This pathway identifies ethyl 6-chloro-2-phenylpyrimidine-4-carboxylate (1) as a key precursor. The hydroxymethyl group in the target molecule can be envisioned as the reduction product of this ester. Further disconnection of the ester at the C4-C(O) bond points towards the versatile intermediate 2-phenyl-4,6-dichloropyrimidine (3) .
Pathway B: The Aldehyde Route
Alternatively, the target molecule can be accessed through the reduction of 6-chloro-2-phenylpyrimidine-4-carbaldehyde (2) . This aldehyde can also be synthesized from 2-phenyl-4,6-dichloropyrimidine (3) , offering a convergent approach.
Forward Synthesis: From Building Blocks to the Target Molecule
The forward synthesis will be discussed based on the construction of the key intermediate 2-phenyl-4,6-dichloropyrimidine (3) , followed by its elaboration into the target molecule via the two proposed pathways.
Synthesis of the Core Intermediate: 2-Phenyl-4,6-dichloropyrimidine (3)
The construction of the 2-phenylpyrimidine core is most efficiently achieved through a condensation reaction, a classic and widely used method for pyrimidine synthesis.[1]
Caption: Forward synthesis via the carboxylate intermediate.
Step 3A: Synthesis of 6-Chloro-2-phenylpyrimidine-4-carbonitrile
A regioselective nucleophilic aromatic substitution (SNAr) at the C4 position of (3) with a cyanide source, such as potassium cyanide, introduces the nitrile functionality. The choice of solvent and temperature is critical to ensure selectivity and prevent reaction at the C2 position.
Step 4A: Synthesis of Ethyl 6-chloro-2-phenylpyrimidine-4-carboxylate (1)
The nitrile is then hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, followed by esterification (e.g., using ethanol and a catalytic amount of acid) to yield the ethyl ester (1) .
Step 5A: Reduction to (6-Chloro-2-phenylpyrimidin-4-yl)methanol (TGT)
The final step involves the selective reduction of the ester group. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be effective, they may also lead to the reduction of the chloro substituent or the pyrimidine ring itself. A milder and more chemoselective approach involves the use of sodium borohydride (NaBH₄) in a suitable solvent system, such as methanol or a mixture of THF and methanol. [2]The presence of methanol can enhance the reducing power of NaBH₄ towards esters. Careful control of the reaction temperature is crucial to maintain selectivity.
Pathway B: Elaboration via the Aldehyde Intermediate
This alternative pathway offers a potentially more direct route to the target molecule by avoiding the hydrolysis and esterification steps.
Caption: Forward synthesis via the aldehyde intermediate.
Step 3B: Synthesis of 6-Chloro-2-phenylpyrimidine-4-carbaldehyde (2)
The introduction of the formyl group can be achieved through various methods. One plausible approach is a Vilsmeier-Haack reaction on a suitable precursor, although the regioselectivity would need careful optimization. [3][4][5]A more controlled method involves the reaction of (3) with a formylating agent or a one-carbon synthon.
Step 4B: Reduction to (6-Chloro-2-phenylpyrimidin-4-yl)methanol (TGT)
The reduction of the aldehyde (2) to the primary alcohol is a more straightforward transformation compared to the ester reduction. Sodium borohydride in a protic solvent like ethanol or methanol is typically sufficient to achieve this conversion efficiently and selectively, without affecting the chloro substituent.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and available equipment.
Protocol 1: Synthesis of 2-Phenyl-4,6-dihydroxypyrimidine (4)
| Reagent | MW | Equivalents | Amount |
| Benzamidine hydrochloride | 156.61 | 1.0 | 15.66 g |
| Diethyl malonate | 160.17 | 1.0 | 16.02 g |
| Sodium | 22.99 | 2.2 | 5.06 g |
| Ethanol | 46.07 | - | 200 mL |
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal to absolute ethanol under an inert atmosphere.
-
Once the sodium has completely dissolved to form sodium ethoxide, add diethyl malonate dropwise to the solution.
-
Add benzamidine hydrochloride portion-wise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the solid, wash with cold ethanol and water, and dry under vacuum to obtain 2-phenyl-4,6-dihydroxypyrimidine (4) .
Protocol 2: Synthesis of 2-Phenyl-4,6-dichloropyrimidine (3)
| Reagent | MW | Equivalents | Amount |
| 2-Phenyl-4,6-dihydroxypyrimidine (4) | 188.18 | 1.0 | 18.82 g |
| Phosphorus oxychloride (POCl₃) | 153.33 | 5.0 | 76.67 g (46.5 mL) |
| N,N-Dimethylaniline | 121.18 | 0.1 | 1.21 g |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2-phenyl-4,6-dihydroxypyrimidine (4) to phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux and maintain for 3-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-phenyl-4,6-dichloropyrimidine (3) , which can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of Ethyl 6-chloro-2-phenylpyrimidine-4-carboxylate (1) (via Cyanide)
| Reagent | MW | Equivalents | Amount |
| 2-Phenyl-4,6-dichloropyrimidine (3) | 225.07 | 1.0 | 22.51 g |
| Potassium cyanide (KCN) | 65.12 | 1.1 | 7.16 g |
| DMSO | 78.13 | - | 100 mL |
Procedure (Step 3A):
-
Dissolve 2-phenyl-4,6-dichloropyrimidine (3) in anhydrous DMSO in a round-bottom flask.
-
Add potassium cyanide portion-wise at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.
-
Purify the crude product by column chromatography to obtain 6-chloro-2-phenylpyrimidine-4-carbonitrile .
Procedure (Step 4A):
-
Hydrolyze the nitrile by refluxing in a mixture of ethanol and concentrated sulfuric acid until TLC indicates complete conversion to the ester.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify by column chromatography to yield ethyl 6-chloro-2-phenylpyrimidine-4-carboxylate (1) .
Protocol 4: Synthesis of (6-Chloro-2-phenylpyrimidin-4-yl)methanol (TGT) from Ester (1)
| Reagent | MW | Equivalents | Amount |
| Ethyl 6-chloro-2-phenylpyrimidine-4-carboxylate (1) | 276.71 | 1.0 | 27.67 g |
| Sodium borohydride (NaBH₄) | 37.83 | 3.0 | 11.35 g |
| Methanol | 32.04 | - | 200 mL |
| THF | 72.11 | - | 100 mL |
Procedure:
-
Dissolve ethyl 6-chloro-2-phenylpyrimidine-4-carboxylate (1) in a mixture of THF and methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction by carefully adding water and then a dilute acid (e.g., 1M HCl) to neutralize the excess borohydride.
-
Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.
-
Purify by column chromatography to obtain (6-chloro-2-phenylpyrimidin-4-yl)methanol (TGT) .
Conclusion
The retrosynthetic analysis of (6-chloro-2-phenylpyrimidin-4-yl)methanol reveals two viable and convergent synthetic pathways, both originating from the key intermediate 2-phenyl-4,6-dichloropyrimidine. The choice between the carboxylate and aldehyde routes will depend on factors such as reagent availability, scalability, and the desired purity of the final product. The protocols provided herein offer a solid foundation for the synthesis of this important building block, with an emphasis on regioselectivity and chemoselectivity. As with any synthetic endeavor, careful optimization of reaction conditions will be crucial for achieving high yields and purity.
References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (n.d.). PubMed. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). LinkedIn. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.). ResearchGate. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters. [Link]
- Process for the preparation of chloropyrimidines. (1996).
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). NIH. [Link]
-
Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. (n.d.). chemrxiv.org. [Link]
- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. (n.d.).
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PMC. [Link]
-
Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. (n.d.). organic-chemistry.org. [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. (2022). PMC. [Link]
-
SEVERAL APPROACHES TO CYANIDE ION-CATALYZED SYNTHESIS OF 4-AROYL-1-PHENYL-I KPYRAZOL0[3,4-d]PYRIMlDlNES. (n.d.). heterocycles.jp. [Link]
-
ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (n.d.). ResearchGate. [Link]
-
Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. (2023). Organic Syntheses. [Link]
-
Catalytic hydrogenation of acetone to isopropyl alcohol with CAl3MgH2¯ containing planar tetracoordinate carbon. (n.d.). Frontiers. [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI. [Link]
-
Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. (n.d.). Current Medicinal Chemistry. [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]
-
rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. (n.d.). MDPI. [Link]
-
Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. (n.d.). ResearchGate. [Link]
-
NaBH4 reduction of ester. (2022). Reddit. [Link]
Sources
- 1. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Catalytic hydrogenation of acetone to isopropyl alcohol with CAl3MgH2¯ containing planar tetracoordinate carbon [frontiersin.org]
- 5. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
Spectroscopic Characterization of (6-Chloro-2-phenylpyrimidin-4-yl)methanol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound (6-Chloro-2-phenylpyrimidin-4-yl)methanol. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its substituted pyrimidine core, a scaffold found in numerous biologically active compounds. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this target molecule. The insights provided are grounded in established principles and data from analogous structures reported in the scientific literature.
Molecular Structure and Spectroscopic Rationale
The structure of (6-Chloro-2-phenylpyrimidin-4-yl)methanol combines a phenyl ring and a hydroxymethyl group attached to a chloropyrimidine core. Each spectroscopic technique provides unique insights into this molecular architecture.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This allows for the mapping of the molecule's carbon-hydrogen framework and the identification of distinct functional groups.
-
IR Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrational frequencies of their bonds. Key groups for this molecule include the hydroxyl (-OH) group, the aromatic rings, and the carbon-chlorine (C-Cl) bond.
-
Mass Spectrometry: Determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in confirming the overall structure and the connectivity of its constituent parts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra allows for a detailed reconstruction of the molecular skeleton.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum of (6-Chloro-2-phenylpyrimidin-4-yl)methanol, typically recorded in a deuterated solvent like DMSO-d₆, would exhibit distinct signals corresponding to each unique proton environment.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Phenyl-H (ortho) | 8.3 - 8.5 | Doublet (d) or Multiplet (m) | 2H | ~7-8 |
| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet (m) | 3H | - |
| Pyrimidine-H (C5-H) | ~7.3 | Singlet (s) | 1H | - |
| Methylene (-CH₂-) | ~4.6 | Doublet (d) | 2H | ~5-6 (due to coupling with OH) |
| Hydroxyl (-OH) | ~5.5 | Triplet (t) | 1H | ~5-6 (due to coupling with CH₂) |
Causality Behind Predictions: The chemical shifts are predicted based on the electronic environment of the protons. The phenyl protons ortho to the pyrimidine ring are expected to be deshielded due to the electron-withdrawing nature of the heterocyclic ring. The pyrimidine proton at the C5 position is in a relatively electron-rich environment compared to other positions on the ring, but its exact shift can be influenced by the solvent. The methylene protons are adjacent to an oxygen atom, shifting them downfield. The hydroxyl proton's chemical shift and multiplicity can be highly variable and are dependent on concentration, temperature, and solvent. The predicted coupling between the -CH₂- and -OH protons is often observed in DMSO-d₆.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine-C (C2, C4, C6) | 160 - 170 |
| Phenyl-C (quaternary) | 135 - 140 |
| Phenyl-C (CH) | 128 - 132 |
| Pyrimidine-C (C5) | 115 - 120 |
| Methylene (-CH₂-) | ~63 |
Causality Behind Predictions: The carbon atoms in the pyrimidine ring are significantly deshielded due to the presence of two electronegative nitrogen atoms. The phenyl carbons show characteristic shifts for aromatic systems. The methylene carbon, being attached to an oxygen atom, appears in the typical range for such carbons.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Trustworthiness of the Protocol: This protocol ensures reproducibility by standardizing sample concentration, solvent, and the use of an internal standard (TMS) for accurate chemical shift referencing. The steps of tuning and shimming are critical for achieving high resolution and sharp signals, which is essential for accurate multiplicity analysis and coupling constant determination.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying the types of chemical bonds present in a molecule.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3500 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N stretch (pyrimidine) | 1550 - 1650 | Medium to Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-O stretch (primary alcohol) | 1000 - 1050 | Strong |
| C-Cl stretch | 700 - 800 | Medium to Strong |
Causality Behind Predictions: The broadness of the O-H stretching band is due to hydrogen bonding. The positions of the C=N and C=C stretching vibrations are characteristic of aromatic and heteroaromatic rings.[1][2] The C-Cl stretch is typically found in the fingerprint region of the spectrum.[3]
Experimental Protocol for FTIR-ATR Data Acquisition
Attenuated Total Reflectance (ATR) is a common sampling technique in modern FTIR spectroscopy that requires minimal sample preparation.
Caption: Experimental workflow for FTIR-ATR data acquisition.
Trustworthiness of the Protocol: Collecting a background spectrum is a critical self-validating step to account for atmospheric CO₂ and H₂O, ensuring that the resulting spectrum is solely that of the sample.[4] Applying consistent pressure ensures good contact between the sample and the ATR crystal for optimal signal intensity.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.
Predicted Mass Spectrum
For (6-Chloro-2-phenylpyrimidin-4-yl)methanol (C₁₁H₉ClN₂O), the expected monoisotopic mass is approximately 220.04 g/mol .
-
Molecular Ion Peak (M⁺): A prominent peak should be observed at m/z ≈ 220. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic M+2 peak at m/z ≈ 222 with roughly one-third the intensity of the M⁺ peak is expected. This isotopic pattern is a key diagnostic feature for the presence of a single chlorine atom.
-
Major Fragmentation Pathways: The fragmentation of pyrimidine derivatives is influenced by the substituents.[5][6]
-
Loss of H₂O: A peak corresponding to [M-18]⁺ from the loss of a water molecule from the alcohol.
-
Loss of CH₂O: A peak corresponding to [M-30]⁺ from the loss of formaldehyde.
-
Loss of Cl: A peak corresponding to [M-35]⁺.
-
Cleavage of the Phenyl Group: A peak at m/z 77 corresponding to the phenyl cation (C₆H₅⁺).
-
Pyrimidine Ring Fragmentation: The pyrimidine ring itself can undergo complex fragmentation, often involving the loss of HCN or other small neutral molecules.[5]
-
Experimental Protocol for Mass Spectrometry Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like the target compound.
Caption: Workflow for ESI-MS data acquisition.
Trustworthiness of the Protocol: The use of a dilute solution prevents detector saturation and the formation of complex adducts. Optimization of ionization parameters is crucial for obtaining a stable signal and maximizing the intensity of the molecular ion. Tandem MS (MS/MS) provides a self-validating system by directly linking fragment ions to their parent molecular ion, confirming the fragmentation pathways.
Conclusion
The structural characterization of (6-Chloro-2-phenylpyrimidin-4-yl)methanol can be comprehensively achieved through the synergistic application of NMR, IR, and MS techniques. This guide has provided a detailed predictive analysis of the expected spectroscopic data based on the known behavior of similar chemical structures. The outlined experimental protocols are designed to be robust and self-validating, ensuring the acquisition of high-quality, reliable data for researchers in the field of drug discovery and development. The interpretation of the combined data from these techniques allows for an unambiguous confirmation of the molecular structure.
References
-
MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]
-
MDPI. 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Retrieved from [Link]
-
MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]
-
MDPI. 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Retrieved from [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
-
ResearchGate. FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 31). Retrieved from [Link]
-
National Center for Biotechnology Information. 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Retrieved from [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
-
National Center for Biotechnology Information. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
-
ResearchGate. (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]
-
Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 124-134. Retrieved from [Link]
-
Canadian Science Publishing. The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
PubChem. [6-Methyl-2-(4-nitrophenyl)pyrimidin-4-yl]methanol. Retrieved from [Link]
-
PubMed. Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (PDF) 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. Retrieved from [Link]
-
PubChem. (6-Methoxy-2-phenylpyrimidin-4-yl)methanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, August 3). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Retrieved from [Link]
Sources
The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrimidine nucleus, a fundamental building block of nucleic acids, stands as one of the most versatile and privileged scaffolds in medicinal chemistry. Its inherent drug-like properties and the capacity for diverse chemical modifications have led to a plethora of derivatives with a broad spectrum of biological activities. This guide provides an in-depth exploration of the multifaceted therapeutic potential of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the molecular mechanisms of action, key signaling pathways, and provide detailed, field-proven experimental protocols for the evaluation of these biological activities. This comprehensive resource is designed to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to advance the discovery and development of novel pyrimidine-based therapeutics.
The Pyrimidine Scaffold: A Foundation for Diverse Biological Activity
The six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3, known as pyrimidine, is a cornerstone of life itself, forming the basis of uracil, thymine, and cytosine in RNA and DNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a focal point for medicinal chemists. The aromatic stability of the ring, coupled with its reactive sites, allows for extensive functionalization, leading to a vast chemical space of compounds with a wide range of pharmacological activities.[2][3] These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, antimalarial, and antihypertensive effects.[4][5] The ability of pyrimidine derivatives to interact with a diverse array of biological targets, from kinases to viral enzymes, underscores their importance in the development of novel therapeutic agents.[6]
Anticancer Activity of Pyrimidine Derivatives: Targeting the Hallmarks of Cancer
The anticancer activity of pyrimidines is one of the most extensively studied areas, with several pyrimidine-based drugs, such as 5-fluorouracil and gemcitabine, being mainstays in chemotherapy.[1][6] The mechanisms by which pyrimidine derivatives exert their anticancer effects are varied and often target key pathways involved in cancer cell proliferation, survival, and metastasis.[7]
Mechanism of Action: Inhibition of Key Signaling Pathways
A primary mechanism of action for many anticancer pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling.[8] The Epidermal Growth Factor Receptor (EGFR) signaling pathway, often hyperactivated in various cancers, is a prominent target.[9][10]
Pyrimidine-based EGFR inhibitors often act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[3][11] This blockade ultimately leads to the inhibition of cell proliferation and the induction of apoptosis.[3]
Quantitative Evaluation of Anticancer Activity
The cytotoxicity of pyrimidine derivatives against cancer cell lines is commonly quantified by determining their half-maximal inhibitory concentration (IC50) values. The MTT assay is a widely used colorimetric method for this purpose.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridopyrimidine Derivative | A549 (Lung Carcinoma) | 3.36 | [3] |
| Pyridopyrimidine Derivative | PC-3 (Prostate Cancer) | 1.54 | [3] |
| Thiazolo[4,5-d]pyrimidine Derivative | C32 (Amelanotic Melanoma) | 24.4 | [12] |
| Thiazolo[4,5-d]pyrimidine Derivative | A375 (Melanotic Melanoma) | 25.4 | [12] |
| Pyrazolo[3,4-d]pyrimidine Derivative | A549 (Lung Carcinoma) | 17.50 | [8] |
| Pyrazolo[3,4-d]pyrimidine Derivative | Caco-2 (Colorectal Adenocarcinoma) | 43.75 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of pyrimidine derivatives on cancer cells.[13]
Materials:
-
96-well microplates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrimidine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[14][15]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Gently shake the plate to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity of Pyrimidine Derivatives: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[6]
Mechanism of Action: Disruption of Essential Bacterial Processes
The antimicrobial mechanisms of pyrimidine derivatives are diverse. Some compounds are known to inhibit essential enzymes in bacteria, while others may disrupt cell membrane integrity or interfere with nucleic acid synthesis. For instance, some thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ polymerization, a key step in bacterial cell division, leading to a bactericidal effect.[5]
Quantitative Evaluation of Antimicrobial Activity
The Kirby-Bauer disk diffusion method is a widely used qualitative technique to assess the antimicrobial activity of chemical compounds.[16] The size of the zone of inhibition around a disk impregnated with the test compound is indicative of its antimicrobial potency.
| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Pyrimidine Derivative 3a | Escherichia coli | 15 | [17] |
| Pyrimidine Derivative 3b | Staphylococcus aureus | 18 | [17] |
| Pyrimidine Derivative 3c | Pseudomonas aeruginosa | 16 | [17] |
| Pyrimidine Derivative 3d | Klebsiella pneumoniae | 14 | [17] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
This protocol describes the standardized method for determining the antimicrobial susceptibility of bacteria to pyrimidine derivatives.[4]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial strain of interest
-
Sterile cotton swabs
-
Sterile saline or Mueller-Hinton broth
-
0.5 McFarland turbidity standard
-
Sterile filter paper disks
-
Pyrimidine derivative solution (of known concentration)
-
Sterile forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[18]
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the pyrimidine derivative onto the surface of the inoculated MHA plate using sterile forceps. Gently press the disks to ensure complete contact with the agar.[18]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter.
-
Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the bacterium to the compound. The results are typically categorized as susceptible, intermediate, or resistant based on standardized interpretive charts.
Antiviral Activity of Pyrimidine Derivatives: A Broad-Spectrum Approach
Pyrimidine derivatives have demonstrated significant potential as antiviral agents, with some compounds exhibiting activity against a wide range of viruses, including HIV, influenza, and herpesviruses.[18]
Mechanism of Action: Targeting Viral Replication
The antiviral mechanisms of pyrimidine derivatives often involve the inhibition of key viral enzymes essential for replication.
-
Reverse Transcriptase Inhibition: Many pyrimidine derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity and prevents the conversion of viral RNA into DNA.[19][20][21]
-
Viral DNA Polymerase Inhibition: Some pyrimidine analogues can be phosphorylated by viral or cellular kinases and then act as competitive inhibitors of viral DNA polymerase, terminating the elongation of the viral DNA chain.[22][23]
-
Inhibition of Pyrimidine Biosynthesis: Certain antiviral compounds inhibit host cell pyrimidine synthesis, thereby depleting the nucleotide pool available for viral replication.[1][24]
Quantitative Evaluation of Antiviral Activity
The plaque reduction neutralization test (PRNT) is the gold standard for determining the ability of a compound to neutralize a virus and is used to calculate the 50% effective concentration (EC50).[6]
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| Pyrimido[4,5-d]pyrimidine 7a | HCoV-229E | >25 | [2] |
| Pyrimido[4,5-d]pyrimidine 7b | HCoV-229E | >25 | [2] |
| Pyrimido[4,5-d]pyrimidine 7f | HCoV-229E | 11 | [2] |
| Thioguanine-coumarin Derivative | Chikungunya Virus | <13.9 | [25] |
| Triazolopyrimidine Derivative | Chikungunya Virus | 2.6 | [25] |
Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)
This protocol provides a general framework for assessing the antiviral activity of pyrimidine derivatives.[26]
Materials:
-
Susceptible host cell line
-
Virus stock of known titer
-
96-well or 24-well tissue culture plates
-
Cell culture medium
-
Pyrimidine derivative stock solution
-
Semi-solid overlay (e.g., agarose or methylcellulose in medium)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a monolayer of host cells in a multi-well plate and incubate until confluent.
-
Compound and Virus Preparation: Prepare serial dilutions of the pyrimidine derivative. Mix each dilution with a fixed amount of virus and incubate for a short period (e.g., 1 hour) to allow the compound to interact with the virus.
-
Infection: Remove the medium from the cell monolayer and add the virus-compound mixtures to the wells. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay Application: Remove the inoculum and add a semi-solid overlay to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days at the optimal temperature for the virus. The incubation time will vary depending on the virus being tested.
-
Plaque Visualization and Counting: After the incubation period, fix and stain the cells with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Anti-inflammatory Activity of Pyrimidine Derivatives: Modulating the Inflammatory Response
Chronic inflammation is a key driver of many diseases. Pyrimidine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators.[27]
Mechanism of Action: Targeting Inflammatory Pathways
A significant anti-inflammatory mechanism of pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[28] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation. By selectively inhibiting COX-2, these compounds can reduce inflammation with potentially fewer gastrointestinal side effects than non-selective NSAIDs.
Another critical pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][29] NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Some pyrimidine derivatives may exert their anti-inflammatory effects by modulating the NF-κB pathway.[3]
Quantitative Evaluation of Anti-inflammatory Activity
The inhibitory activity of pyrimidine derivatives against COX enzymes is determined by measuring their IC50 values.
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine 2a | LOX | 42 | [30] |
| Pyrido[2,3-d]pyrimidine 2f | LOX | 47.5 | [30] |
| Pyrimidine Derivative L1 | COX-2 | Comparable to Meloxicam | [28] |
| Pyrimidine Derivative L2 | COX-2 | Comparable to Meloxicam | [28] |
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. The diverse biological activities of its derivatives, spanning from anticancer to anti-inflammatory effects, highlight the immense potential of this heterocyclic core in drug discovery. The ability to systematically modify the pyrimidine ring allows for the fine-tuning of pharmacological properties, leading to the development of more potent and selective drug candidates.
Future research in this field will likely focus on several key areas:
-
Rational Drug Design: The use of computational modeling and structure-activity relationship studies will continue to guide the design of novel pyrimidine derivatives with enhanced activity and reduced off-target effects.
-
Combination Therapies: Investigating the synergistic effects of pyrimidine-based drugs with other therapeutic agents could lead to more effective treatment regimens, particularly in complex diseases like cancer.
-
Targeting Novel Pathways: The exploration of pyrimidine derivatives that modulate novel biological targets will open up new avenues for treating a wide range of diseases.
-
Drug Delivery Systems: The development of innovative drug delivery systems for pyrimidine-based drugs could improve their bioavailability and therapeutic efficacy.
References
-
Shaaban, O. G., et al. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 17(8), 9597-9611. [Link]
-
Toolabi, M., et al. (2021). Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. European Journal of Medicinal Chemistry, 221, 113523. [Link]
-
Al-Ostoot, F. H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(5), 389-415. [Link]
-
Hudzik, T. J., et al. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
-
Patel, R., et al. (2014). Synthesis and in vitro antibacterial activity of some novel 2-amino-4, 6-D derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1088. [Link]
-
Abdel-Gawad, H., et al. (2017). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Molecules, 22(11), 1836. [Link]
-
El-Gamal, M. I., et al. (2021). Role of Pyrimidine Derivatives in the Treatment of Cancer. Current Medicinal Chemistry, 28(21), 4185-4221. [Link]
-
Zhang, M., et al. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Journal of Medicinal Chemistry, 63(21), 12431-12457. [Link]
-
Rao, A., et al. (2012). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 3(3), 13-19. [Link]
-
Sancineto, L., et al. (2018). Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. Molecules, 23(11), 2993. [Link]
-
Sharma, V., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Medicinal Chemistry, 12(3), 351-373. [Link]
-
El-Sayed, N. F., et al. (2020). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 25(23), 5768. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Singh, A., & Singh, P. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 893100. [Link]
-
Traxler, P., et al. (1997). 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines: Potent and Selective Inhibitors of the Erythroblastic Leukemia Viral Oncogene Homolog 2 (ErbB-2) Tyrosine Kinase. Journal of Medicinal Chemistry, 40(22), 3601-3616. [Link]
-
Dorababu, A. (2025). Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. RSC Medicinal Chemistry, 16, 545-560. [Link]
-
Wang, Y., et al. (2022). Antiviral EC50 and CC50 values calculated for selected hits in the HUH7 and U251 cell lines. ResearchGate. [Link]
-
Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(15), 4994. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
El-Sayed, M. A. A., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie, 355(11), 2200251. [Link]
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]
-
Varghese, F. S., et al. (2021). Dose-response curves and EC50 values for derivatives. ResearchGate. [Link]
-
Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. [Link]
-
De La Fuente, C., et al. (2019). Viral DNA Polymerase Inhibitors. ResearchGate. [Link]
-
Fang, Z., et al. (2020). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 10(49), 29465-29472. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]
-
Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
-
Shih, R.-H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 8, 77. [Link]
-
Cieplik, J., et al. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57-65. [Link]
-
de Béthune, M.-P. (2010). Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. Viruses, 2(4), 907-941. [Link]
-
Li, X., et al. (2021). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1634-1647. [Link]
-
Lucas-Hourani, M., et al. (2017). Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response. Antimicrobial Agents and Chemotherapy, 61(11), e01078-17. [Link]
-
de Oliveira, R. S., et al. (2020). Nitrogen-Based Heterocyclic Compounds: A Promising Class of Antiviral Agents against Chikungunya Virus. Molecules, 26(1), 143. [Link]
-
The Pharma D. (2024, June 21). Classification of Reverse Transcriptase Inhibitor Antiretroviral drugs [Video]. YouTube. [Link]
-
Galochkina, A. V., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(13), 10892. [Link]
-
Singh, A., & Singh, P. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 893100. [Link]
-
Oreate. (2025, December 30). Understanding the Zone of Inhibition: A Key Test in Antimicrobial Research. Oreate AI Blog. [Link]
-
Wujec, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]
-
iGEM. (2016). Kirby-Bauer Disk Diffusion Test. [Link]
-
Wikipedia. (2024). Reverse-transcriptase inhibitor. [Link]
-
Biology LibreTexts. (2024). 13.5B: Kirby-Bauer Disk Susceptibility Test. [Link]
-
Papakyriakou, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(1), 226. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. [Link]
-
de Souza, M. C. B. V., et al. (2024). Plaque Reduction Neutralization Test (PRNT) Accuracy in Evaluating Humoral Immune Response to SARS-CoV-2. Vaccines, 12(1), 89. [Link]
Sources
- 1. Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asm.org [asm.org]
- 5. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 6. bioagilytix.com [bioagilytix.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 11. avys.omu.edu.tr [avys.omu.edu.tr]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. microchemlab.com [microchemlab.com]
- 17. researchgate.net [researchgate.net]
- 18. microbenotes.com [microbenotes.com]
- 19. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 27. researchgate.net [researchgate.net]
- 28. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 29. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (6-Chloro-2-phenylpyrimidin-4-yl)methanol
Introduction
(6-Chloro-2-phenylpyrimidin-4-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a reactive chloropyrimidine core, a phenyl substituent, and a primary alcohol function allows for diverse downstream modifications, making it an important intermediate in the synthesis of complex molecular architectures. This guide provides a detailed, field-proven experimental protocol for the synthesis of this target compound, designed for researchers in organic synthesis and drug development. Our focus is on providing a robust, reproducible, and mechanistically understood pathway, ensuring both high yield and purity.
Synthetic Strategy: A Two-Step Reduction Pathway
The selected synthetic route commences with the commercially available 6-chloro-2-phenylpyrimidine-4-carboxylic acid [1]. This starting material provides a direct and efficient entry point to the target molecule. The strategy involves a two-step reduction process, which offers superior control over the reaction compared to a direct, more forceful reduction.
-
Activation of Carboxylic Acid: The carboxylic acid is first converted to a highly reactive acid chloride intermediate, 6-chloro-2-phenylpyrimidine-4-carbonyl chloride , using thionyl chloride (SOCl₂). This activation step is critical for the subsequent reduction.
-
Selective Reduction: The acid chloride is then reduced to the target primary alcohol. This protocol achieves the reduction using sodium borohydride (NaBH₄), a mild and selective reducing agent. The process is carefully controlled to proceed through the intermediate aldehyde, which is subsequently reduced in situ to the final alcohol product.
This two-step approach is favored over a single-step reduction of the carboxylic acid with stronger reagents like LiAlH₄, as it avoids potential side reactions and is generally more amenable to standard laboratory purification techniques.
Sources
Application Notes and Protocols for Utilizing (6-Chloro-2-phenylpyrimidin-4-yl)methanol as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved kinase inhibitors. This document provides a detailed technical guide on the synthesis and application of (6-Chloro-2-phenylpyrimidin-4-yl)methanol , a versatile intermediate for the development of potent and selective kinase inhibitors. We will explore its synthesis from commercially available starting materials, outline its derivatization into various kinase-targeting compounds, and provide detailed protocols for evaluating the biological activity of these synthesized molecules. This guide is intended to empower researchers to leverage this scaffold in their drug discovery programs, particularly for targeting oncogenic kinases such as EGFR and Src.
Introduction: The Power of the Pyrimidine Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy. The 2,4,6-trisubstituted pyrimidine scaffold has emerged as a particularly successful framework for the design of these inhibitors.[1][2] Its nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a key feature for potent inhibition.[1]
The subject of this guide, (6-Chloro-2-phenylpyrimidin-4-yl)methanol , offers a strategic entry point for generating diverse libraries of kinase inhibitors. The chloro group at the 6-position provides a handle for selective nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, while the hydroxymethyl group at the 4-position can be readily functionalized to explore interactions with the solvent-exposed region of the kinase active site. The phenyl group at the 2-position can also be modified to optimize potency and selectivity. This combination of reactive sites makes it a highly valuable building block for structure-activity relationship (SAR) studies.[3]
Synthesis of the (6-Chloro-2-phenylpyrimidin-4-yl)methanol Scaffold
The synthesis of (6-Chloro-2-phenylpyrimidin-4-yl)methanol can be efficiently achieved from the commercially available precursor, 6-chloro-2-phenylpyrimidine-4-carboxylic acid. The key transformation is the reduction of the carboxylic acid to a primary alcohol.
Protocol 1: Synthesis of (6-Chloro-2-phenylpyrimidin-4-yl)methanol
Principle: This protocol describes the reduction of 6-chloro-2-phenylpyrimidine-4-carboxylic acid to (6-Chloro-2-phenylpyrimidin-4-yl)methanol using Lithium Aluminium Hydride (LAH), a potent reducing agent.
Materials:
-
6-chloro-2-phenylpyrimidine-4-carboxylic acid
-
Lithium Aluminium Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for organic synthesis.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-chloro-2-phenylpyrimidine-4-carboxylic acid (1.0 eq) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of LAH: Slowly add a solution of LAH (1.5 - 2.0 eq) in anhydrous THF to the cooled suspension via a dropping funnel. Caution: LAH reacts violently with water. Ensure all glassware is dry and the reaction is performed under anhydrous conditions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of Na₂SO₄ dropwise at 0 °C until the evolution of gas ceases.
-
Work-up: Filter the resulting suspension and wash the solid residue with ethyl acetate. Collect the filtrate and dry the organic layer over anhydrous MgSO₄.
-
Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (6-Chloro-2-phenylpyrimidin-4-yl)methanol.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Kinase Inhibitor Synthesis
The (6-Chloro-2-phenylpyrimidin-4-yl)methanol scaffold is a versatile platform for generating a library of potential kinase inhibitors. The hydroxyl group can be a point of diversification, and the chloro group can be displaced by various nucleophiles.
Rationale for Targeting EGFR and Src Kinases
The 2-phenylpyrimidine scaffold is a known core structure in inhibitors of several important oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and Src kinase.[1][4]
-
EGFR: A receptor tyrosine kinase whose aberrant signaling is a key driver in various cancers, particularly non-small cell lung cancer.[1]
-
Src: A non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[4]
The general structure-activity relationship for 2,4,6-trisubstituted pyrimidine inhibitors suggests that:
-
The 2-position substituent often interacts with the hydrophobic pocket of the ATP binding site.
-
The 4-position substituent can be modified to enhance potency and selectivity, often extending towards the solvent-exposed region.
-
The 6-position can be functionalized to modulate solubility and pharmacokinetic properties.[3]
Proposed Derivatization Strategies
The (6-Chloro-2-phenylpyrimidin-4-yl)methanol can be derivatized through several key reactions:
-
Etherification of the Hydroxymethyl Group: The alcohol can be converted to an ether to introduce a variety of substituents at the 4-position.
-
Nucleophilic Aromatic Substitution (SNAr) at the 6-position: The chloro group can be displaced by amines, thiols, or other nucleophiles.
Below is a proposed workflow for generating a library of kinase inhibitors from the title scaffold.
Caption: Kinase inhibitor development workflow.
Protocols for Biological Evaluation
Once a library of compounds has been synthesized, their biological activity must be assessed. This typically involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.
Materials:
-
Recombinant kinase (e.g., EGFR, Src)
-
Kinase-specific substrate
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A431 for EGFR, MDA-MB-231 for Src)
-
Complete cell culture medium
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor compounds and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Structure-Activity Relationship (SAR) Insights
The (6-Chloro-2-phenylpyrimidin-4-yl)methanol scaffold allows for systematic exploration of the SAR.
Caption: Key modification points for SAR studies.
Table 1: Representative IC₅₀ Values for 2,4,6-Trisubstituted Pyrimidine Kinase Inhibitors
| Compound Reference | R² (2-position) | R⁴ (4-position) | R⁶ (6-position) | Target Kinase | IC₅₀ (nM) |
| Dasatinib Analog | 2-chloro-6-methylphenylamino | thiazole-5-carboxamide | 4-(2-hydroxyethyl)piperazin-1-yl | Src/Abl | <1 |
| EGFR Inhibitor | Phenyl | Anilino | Varies | EGFR | 1-100 |
| Aurora Kinase Inhibitor | Pyrrolidin-3-ylamino | 5-methyl-1H-pyrazol-3-ylamino | Methyl | Aurora A | 38.6 |
Note: This table provides representative data for the broader class of 2,4,6-trisubstituted pyrimidine kinase inhibitors to guide derivatization strategies for the (6-Chloro-2-phenylpyrimidin-4-yl)methanol scaffold.
Conclusion
(6-Chloro-2-phenylpyrimidin-4-yl)methanol is a highly valuable and versatile scaffold for the synthesis of novel kinase inhibitors. Its strategic placement of functional groups allows for the generation of diverse chemical libraries for screening against a wide range of kinases. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to effectively utilize this scaffold in their drug discovery endeavors, with a particular focus on developing potent inhibitors of oncogenic kinases like EGFR and Src.
References
-
Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 123-134. [Link]
-
Yadav, P., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Archiv der Pharmazie, 355(9), e2200155. [Link]
-
Sharma, A., et al. (2020). Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. Medicinal Chemistry, 17(8), 883-896. [Link]
-
Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure and regulation. Biochemical and Biophysical Research Communications, 456(2), 481-486. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
-
Lee, J., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(12), 8211-8230. [Link]
Sources
- 1. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (6-Chloro-2-phenylpyrimidin-4-yl)methanol as a Versatile Scaffold for Parallel Synthesis in Drug Discovery
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs due to its ability to engage in biologically relevant interactions.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of (6-Chloro-2-phenylpyrimidin-4-yl)methanol, a versatile building block, for the efficient construction of 2,4,6-trisubstituted pyrimidine libraries via parallel synthesis. We present field-proven protocols for sequential diversification at two distinct reactive sites, enabling the rapid generation of novel chemical entities for high-throughput screening and lead optimization.
Introduction: The Power of the Pyrimidine Scaffold
Heterocyclic compounds are the cornerstone of modern drug discovery, and among them, the pyrimidine ring is of paramount importance.[3] Its presence in the nucleobases of DNA and RNA signifies a fundamental role in biological systems. This inherent biocompatibility, combined with its capacity to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, makes the pyrimidine motif a highly sought-after feature in therapeutic agents.[2][4][5] Consequently, pyrimidine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1]
Parallel synthesis is a key strategy in medicinal chemistry to accelerate the drug discovery process by rapidly generating large libraries of related compounds. The success of this approach hinges on the availability of robust, versatile building blocks that offer multiple points for diversification. (6-Chloro-2-phenylpyrimidin-4-yl)methanol is an exemplary scaffold for this purpose. It features two chemically distinct functional groups—a C6 chloro substituent and a C4 hydroxymethyl group—that can be addressed sequentially with high selectivity, allowing for a divergent and efficient library synthesis.
Chemical Reactivity and Strategic Synthesis
The synthetic utility of (6-Chloro-2-phenylpyrimidin-4-yl)methanol lies in the orthogonal reactivity of its two key functional groups.
-
The C6-Chloro Group: The pyrimidine ring is inherently electron-deficient. This electronic nature makes the chlorine atom at the C6 position an excellent leaving group, susceptible to two major classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful and reliable method for forming carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl moieties.[6][7][8]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring readily facilitates the displacement of the chloride by various nucleophiles, such as primary and secondary amines, thiols, and alkoxides, to introduce diverse functional groups.[9][10]
-
-
The C4-Hydroxymethyl Group: The primary alcohol at the C4 position serves as a versatile handle for a second wave of diversification. It can readily undergo:
-
O-Alkylation/Etherification: Reactions like the Williamson ether synthesis or Mitsunobu reaction allow for the introduction of a vast range of alkyl or aryl groups.
-
Esterification: Acylation with various carboxylic acids or acid chlorides produces a library of esters.
-
Oxidation: Oxidation to the corresponding aldehyde opens up another dimension of synthetic possibilities, including reductive amination and Wittig reactions.
-
This differential reactivity allows for a planned, stepwise diversification strategy, which is ideal for parallel synthesis workflows.
Figure 1: Reaction pathways for the diversification of (6-Chloro-2-phenylpyrimidin-4-yl)methanol.
Parallel Synthesis Protocols
The following protocols are designed for execution in a parallel synthesis format, typically using 24- or 96-well reaction blocks. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Workflow Step 1: Diversification at the C6 Position
This initial step creates an intermediate library by modifying the C6-chloro position. Researchers can choose between Suzuki coupling for C-C bond formation or SNAr for C-N or C-S bond formation.
Protocol 1A: Suzuki-Miyaura Cross-Coupling with Arylboronic Acids This protocol is adapted from established methods for Suzuki coupling on chloropyrimidines.[6][8][11]
-
Reagent Preparation:
-
In each well of a 96-well reaction block, add (6-Chloro-2-phenylpyrimidin-4-yl)methanol (0.1 mmol, 1.0 equiv).
-
Add the desired aryl- or heteroarylboronic acid (0.15 mmol, 1.5 equiv).
-
Add a suitable base such as cesium carbonate (Cs₂CO₃, 0.3 mmol, 3.0 equiv) or potassium fluoride (KF, 0.3 mmol, 3.0 equiv).[7]
-
-
Catalyst Addition:
-
Prepare a stock solution of the palladium catalyst and ligand. A common system is Pd₂(dba)₃ (0.0025 mmol, 2.5 mol%) and a suitable phosphine ligand like P(t-Bu)₃ (0.01 mmol, 10 mol%).
-
Add the catalyst/ligand solution to each well.
-
-
Reaction Execution:
-
Add the reaction solvent, typically 1,4-dioxane or THF (1 mL), to each well.
-
Seal the reaction block securely with a cap mat.
-
Heat the block to 80-100 °C with vigorous shaking or stirring for 12-18 hours.
-
-
Work-up and Isolation:
-
Cool the reaction block to room temperature.
-
Dilute each well with ethyl acetate (1 mL).
-
Filter the contents of each well through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Evaporate the solvent under reduced pressure. The resulting crude intermediate library can be used directly in the next step or purified via high-throughput chromatography.
-
Protocol 1B: Nucleophilic Aromatic Substitution (SNAr) with Amines This protocol allows for the introduction of diverse amine functionalities.
-
Reagent Preparation:
-
In each well of a 96-well reaction block, add (6-Chloro-2-phenylpyrimidin-4-yl)methanol (0.1 mmol, 1.0 equiv).
-
Add the desired primary or secondary amine (0.2 mmol, 2.0 equiv).
-
-
Reaction Execution:
-
Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 0.3 mmol, 3.0 equiv).
-
Add the reaction solvent, such as N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) (0.5 mL).
-
Seal the reaction block and heat to 100-140 °C for 4-12 hours. Microwave irradiation can significantly accelerate this reaction.[9]
-
-
Work-up and Isolation:
-
Cool the reaction block to room temperature.
-
Add water (2 mL) to each well to precipitate the product.
-
Filter the solids, wash with water, and dry under vacuum. Alternatively, perform a liquid-liquid extraction with a suitable organic solvent.
-
Evaporate the solvent to yield the crude intermediate library.
-
| Reaction Type | Catalyst / Base | Solvent | Temperature (°C) | Time (h) | Typical Coupling Partners |
| Suzuki Coupling | Pd₂(dba)₃ / P(t-Bu)₃, Cs₂CO₃ | Dioxane | 80-100 | 12-18 | Aryl & Heteroaryl Boronic Acids |
| SNAr (Amines) | DIPEA | NMP/DMSO | 100-140 | 4-12 | Primary/Secondary Alkyl & Aryl Amines |
| SNAr (Thiols) | K₂CO₃ | DMF | 60-80 | 2-6 | Alkyl & Aryl Thiols |
| Table 1: Recommended conditions for C6 diversification reactions. |
Workflow Step 2: Diversification at the C4-Hydroxymethyl Group
Using the library of intermediates from Step 1, this workflow introduces a second level of diversity at the C4 position.
Protocol 2A: Parallel Williamson Ether Synthesis
-
Reagent Preparation:
-
To the crude intermediates from Step 1 (0.1 mmol, 1.0 equiv) in a new reaction block, add anhydrous THF or DMF (1 mL).
-
Cool the block to 0 °C in an ice bath.
-
Carefully add a strong base like sodium hydride (NaH, 60% dispersion in mineral oil, 0.12 mmol, 1.2 equiv) to each well.
-
Allow the reaction to stir for 30 minutes at 0 °C.
-
-
Reaction Execution:
-
Add a solution of the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (0.15 mmol, 1.5 equiv) in the same solvent to each well.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-16 hours.
-
-
Work-up and Purification:
-
Carefully quench each reaction by the slow addition of water (0.5 mL).
-
Dilute with ethyl acetate (2 mL).
-
Perform a liquid-liquid extraction. The organic layer is washed with brine, dried over sodium sulfate, and concentrated.
-
The final library of compounds should be purified by high-throughput preparative HPLC to ensure purity for biological screening.
-
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (6-Chloro-2-phenylpyrimidin-4-yl)methanol
This guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of (6-Chloro-2-phenylpyrimidin-4-yl)methanol. As a key intermediate in various synthetic pathways, ensuring its purity and optimal yield is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Synthetic Pathway Overview
The synthesis of (6-Chloro-2-phenylpyrimidin-4-yl)methanol typically proceeds through a multi-step sequence. A common route involves the initial construction of the pyrimidine core, followed by functional group manipulations to introduce the chloro and hydroxymethyl substituents.
A Proposed Synthetic Route:
A plausible and efficient synthesis commences with the formation of 2-phenyl-4,6-dihydroxypyrimidine, which is subsequently chlorinated. Formylation of the resulting dichlorinated intermediate, followed by a selective reduction, yields the target molecule.
Caption: A common synthetic pathway to (6-Chloro-2-phenylpyrimidin-4-yl)methanol.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing insights into their root causes and practical solutions.
Issue 1: Low Yield or Incomplete Conversion During the Reduction of 6-Chloro-2-phenylpyrimidine-4-carbaldehyde
Question: I am observing a significant amount of unreacted aldehyde in my reaction mixture after attempting to reduce it with sodium borohydride (NaBH₄). How can I improve the conversion to (6-Chloro-2-phenylpyrimidin-4-yl)methanol?
Answer:
Incomplete reduction is a frequent challenge. Several factors can contribute to this issue. Let's diagnose and address them systematically.
Underlying Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reducing Agent | Sodium borohydride is consumed stoichiometrically. Inadequate amounts will result in an incomplete reaction. | Increase the molar equivalents of NaBH₄. A 1.5 to 2.0 molar excess relative to the aldehyde is a good starting point. |
| Low Reaction Temperature | While the reduction of aldehydes with NaBH₄ is often exothermic, very low temperatures can decrease the reaction rate significantly. | Conduct the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C) to ensure a sufficient reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Poor Solubility of Starting Material | If the aldehyde has limited solubility in the reaction solvent, its availability to the reducing agent is diminished. | Choose a solvent system where the aldehyde is fully soluble. Methanol or a mixture of tetrahydrofuran (THF) and methanol are often effective. |
| Decomposition of NaBH₄ | Sodium borohydride can decompose in acidic or neutral aqueous solutions.[1] | Ensure the reaction is carried out under anhydrous or basic conditions to maintain the stability of the reducing agent. |
Experimental Protocol for Improved Reduction:
-
Dissolve 1 equivalent of 6-Chloro-2-phenylpyrimidine-4-carbaldehyde in anhydrous methanol (or a THF/methanol mixture) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.5 equivalents of NaBH₄ portion-wise over 15-20 minutes, monitoring for any significant exotherm.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction to completion using TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Issue 2: Presence of a Major Byproduct with a Lower Polarity than the Starting Aldehyde
Question: My crude product shows a significant byproduct that is less polar than the starting aldehyde. What could this be and how can I avoid its formation?
Answer:
The presence of a less polar byproduct often points to an over-reduction or a side reaction involving the chloro-substituent.
Potential Byproducts and Mitigation Strategies:
-
(2-Phenylpyrimidin-4-yl)methanol (Dechlorinated Product): While NaBH₄ is generally chemoselective for aldehydes and ketones, prolonged reaction times, elevated temperatures, or the presence of certain additives can lead to the reduction of the C-Cl bond.[2]
-
Mitigation:
-
Carefully control the reaction temperature, avoiding excessive heat.
-
Limit the reaction time to the point of complete consumption of the starting aldehyde, as monitored by TLC.
-
Use a milder reducing agent if dechlorination persists.
-
-
-
2-Phenyl-4-methylpyrimidine (Over-reduction Product): Although less common with NaBH₄, aggressive reducing agents or harsh conditions could potentially lead to the complete reduction of the hydroxymethyl group to a methyl group.
-
Mitigation:
-
Strictly adhere to the use of mild reducing agents like NaBH₄.
-
Avoid strong reducing agents such as lithium aluminum hydride (LiAlH₄) unless the complete reduction is the desired outcome.
-
-
Caption: Potential byproduct formation during the reduction step.
Issue 3: Formation of a More Polar Impurity, Especially During Workup or Purification
Question: I am observing a more polar impurity in my final product, which seems to increase during aqueous workup or column chromatography. What is this impurity and how can I minimize it?
Answer:
The chloro-substituent on the pyrimidine ring is susceptible to nucleophilic substitution, particularly hydrolysis, to form the corresponding hydroxyl derivative.
Hydrolysis Byproduct:
-
(6-Hydroxy-2-phenylpyrimidin-4-yl)methanol: The C-Cl bond can be hydrolyzed to a C-OH bond under either acidic or basic conditions during the workup or purification.[3]
Prevention and Removal:
-
Neutral Workup: During the workup, maintain a neutral pH. Quench the reaction with a saturated solution of ammonium chloride, which is weakly acidic, and avoid strong acids or bases.
-
Anhydrous Conditions: To the extent possible, work under anhydrous conditions until the quenching step.
-
Purification Strategy:
-
Minimize the contact time of the product with protic solvents, especially on silica gel during column chromatography.
-
Consider using a less polar solvent system for chromatography to expedite the elution of the product.
-
Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective method to remove the more polar hydroxy byproduct.[1]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the common byproducts from the chlorination of 2-phenyl-4,6-dihydroxypyrimidine with POCl₃?
A1: The primary byproduct is the mono-chlorinated intermediate, 4-chloro-2-phenyl-6-hydroxypyrimidine. This arises from an incomplete reaction. To drive the reaction to completion, ensure an adequate excess of POCl₃ is used and that the reaction temperature and time are sufficient. The workup for this reaction is critical as residual POCl₃ must be quenched carefully by pouring the reaction mixture onto ice.[4]
Q2: Can the Vilsmeier-Haack reaction be used to formylate 2-phenyl-4,6-dichloropyrimidine, and what are the potential side reactions?
A2: Yes, the Vilsmeier-Haack reaction is a suitable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The Vilsmeier reagent, typically formed from POCl₃ and dimethylformamide (DMF), is an effective formylating agent.[7] Potential side reactions include incomplete reaction, leading to the recovery of the starting material, or the formation of colored impurities if the reaction is overheated. Careful control of the reaction temperature is crucial.
Q3: My final product, (6-Chloro-2-phenylpyrimidin-4-yl)methanol, appears to be unstable during storage. What are the likely degradation pathways?
A3: The primary degradation pathway is likely the hydrolysis of the chloro group to a hydroxyl group, as discussed in the troubleshooting section. Additionally, the hydroxymethyl group can be susceptible to oxidation back to the aldehyde, especially if exposed to air and light over prolonged periods. For long-term storage, it is advisable to keep the compound in a cool, dark, and dry environment, preferably under an inert atmosphere.
Q4: What is the best method for purifying the final product?
A4: A combination of techniques is often most effective.
-
Aqueous Workup: Perform a careful aqueous workup, maintaining a neutral pH to avoid hydrolysis of the chloro-substituent.
-
Column Chromatography: If necessary, use flash column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. Be mindful that prolonged exposure to silica gel can sometimes lead to degradation.
-
Recrystallization: This is an excellent final purification step to obtain a highly pure, crystalline product. Experiment with different solvent systems, such as ethyl acetate/hexanes or dichloromethane/hexanes, to find the optimal conditions for recrystallization.
IV. References
-
Kogon, I. C., Minin, R., & Overberger, C. G. (1955). 2-CHLOROPYRIMIDINE. Organic Syntheses, 35, 34. doi:10.15227/orgsyn.035.0034. [Link]
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
Smith, V. H., & Christensen, B. E. (1953). The investigations of the methods for the reduction of chloroyrimidines. Oregon State University.
-
Al-Masoudi, N. A., Al-Salihen, A. A., & Ferwanah, A. S. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
-
DE19640756B4 - Process for the preparation of 4,6-dihydroxypyrimidine - Google Patents.
-
CN104387328A - Method of preparing 2-chloropyrimidine - Google Patents.
-
Addition of NaBH4 to aldehydes to give primary alcohols - Master Organic Chemistry. [Link]
-
US5525724A - Process for the preparation of chloropyrimidines - Google Patents.
-
Reduction Reactions with NaBH4 and LAH - YouTube. [Link]
-
Reduction of aldehydes and ketones - Chemguide. [Link]
-
Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 123-134. [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2015(vii), 231-242. [Link]
-
WO/1997/044327 PROCESS FOR MAKING 4,6-DIHYDROXYPYRIMIDINE - WIPO Patentscope. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. [Link]
-
CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride - Google Patents.
-
How do I purify HCl from a reaction of a primary alcohol and TsCl? - ResearchGate. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. [Link]
-
Laboratory Techniques of Purification and Isolation - International Journal of Drug Development & Research. [Link]
-
Method for preparing 4,6-dihydroxy-pyrimidine from byproduct hydrocyanic acid of acrylonitrile - Patsnap Eureka. [Link]
-
19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry - YouTube. [Link]
-
Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine - ResearchGate. [Link]
-
Stabilization of Enzymes by Multipoint Covalent Attachment on Aldehyde-Supports: 2-Picoline Borane as an Alternative Reducing Agent - MDPI. [Link]
-
US20060292262A1 - Method of purifying liquor and purification apparatus - Google Patents.
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI. [Link]
-
UNITED STATES PATENT OFFICE - Google Patents.
-
Chem 115 - Andrew G Myers Research Group. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 ... - Growing Science. [Link]
-
Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC - NIH. [Link]
-
ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. [Link]
Sources
- 1. ijddr.in [ijddr.in]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. ijpcbs.com [ijpcbs.com]
Technical Support Center: Purification of (6-Chloro-2-phenylpyrimidin-4-yl)methanol
Welcome to the technical support guide for (6-Chloro-2-phenylpyrimidin-4-yl)methanol, a key intermediate in pharmaceutical research and development.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common purification challenges. Our goal is to equip you with the expertise to achieve high purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of (6-Chloro-2-phenylpyrimidin-4-yl)methanol.
Question 1: My crude product has solidified, but TLC analysis shows multiple spots. What are the likely impurities and how can I remove them?
Answer:
The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates that your crude product contains impurities. The nature of these impurities is highly dependent on the synthetic route used. Common impurities can include unreacted starting materials, over-reduced byproducts, or dimers.
Causality and Recommended Action:
-
Unreacted Starting Materials: If the synthesis involves the reduction of a corresponding aldehyde or carboxylic acid ester, residual starting material may be present. These are typically more or less polar than the desired alcohol product.
-
Byproducts: Over-reduction or side reactions can lead to the formation of other compounds.
To effectively remove these impurities, flash column chromatography is the recommended method.[2] The polarity of (6-Chloro-2-phenylpyrimidin-4-yl)methanol, stemming from its hydroxyl group, makes it well-suited for normal-phase chromatography on silica gel.
Table 1: Recommended Solvent Systems for Flash Chromatography
| Solvent System (v/v) | Target Impurity Polarity | Rationale |
| 20-40% Ethyl Acetate in Hexane | Less Polar | This system provides good separation for less polar impurities from the more polar product. |
| 5-10% Methanol in Dichloromethane | More Polar | For highly polar impurities, a stronger eluent is necessary to ensure all compounds elute from the column.[3] |
For a detailed step-by-step procedure, please refer to the "Experimental Protocols" section below.
Question 2: I am performing flash chromatography, but my desired compound is co-eluting with an impurity. How can I improve the separation?
Answer:
Co-elution during column chromatography is a common challenge that can often be resolved by optimizing the mobile phase or changing the stationary phase.
Causality and Recommended Action:
-
Insufficient Solvent System Selectivity: The chosen solvent system may not be interacting differently enough with your compound and the impurity to effect separation.
-
Compound Tailing or Streaking: Basic compounds, like pyrimidines, can interact strongly with the slightly acidic silica gel, leading to poor peak shape and co-elution.
Strategies for Improved Separation:
-
Optimize the Mobile Phase:
-
Fine-tune Polarity: Adjust the ratio of your polar and non-polar solvents in small increments (e.g., 5% changes) to find the optimal separation window.
-
Add a Modifier: For basic compounds that streak on silica, adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to the mobile phase can neutralize acidic silica sites and improve peak shape.[4]
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Neutral alumina can be a good alternative for basic compounds.[3][4]
-
For very polar compounds that are difficult to separate on normal phase, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography could be viable alternatives.[5][6]
-
Question 3: My crude product is an oil and will not crystallize. How can I induce crystallization?
Answer:
"Oiling out" is a phenomenon where the compound separates from the solution as a liquid rather than a solid. This is often due to the presence of impurities that disrupt the crystal lattice formation or because the solution is supersaturated.
Causality and Recommended Action:
-
Impurities: Even small amounts of impurities can inhibit crystallization.
-
Supersaturation or Rapid Cooling: If the solution is too concentrated or cooled too quickly, molecules may not have enough time to orient themselves into a crystal lattice.
Techniques to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a small amount of the pure, solid compound, add a tiny crystal to the solution. This "seed" crystal will act as a template for further crystallization.[4]
-
Solvent-Antisolvent Method: Dissolve your oily product in a minimal amount of a good solvent (a solvent in which it is highly soluble). Then, slowly add an "antisolvent" (a solvent in which it is poorly soluble) until the solution becomes cloudy. This often induces precipitation of the solid. For pyrimidine derivatives, common solvent/antisolvent systems include Methanol/Water or Ethanol/Hexane.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best way to assess the purity of (6-Chloro-2-phenylpyrimidin-4-yl)methanol?
A1: A combination of techniques is recommended for a comprehensive purity assessment:
-
TLC: For a quick check of the number of components in a sample.
-
HPLC: To obtain quantitative purity data.
-
NMR (¹H and ¹³C): To confirm the structure and identify any impurities with distinct signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.[8]
Q2: What are the recommended storage conditions for (6-Chloro-2-phenylpyrimidin-4-yl)methanol?
A2: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. For long-term storage, refrigeration (-20°C) under a nitrogen atmosphere is recommended to prevent degradation.[9]
Q3: In which solvents is (6-Chloro-2-phenylpyrimidin-4-yl)methanol soluble?
A3: Due to the polar hydroxyl group and the heterocyclic pyrimidine ring, this compound is expected to be soluble in polar organic solvents. Studies on similar pyrimidine derivatives show good solubility in methanol, ethanol, and other polar solvents.[10][11] It will likely have lower solubility in non-polar solvents like hexanes or petroleum ether.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for purifying (6-Chloro-2-phenylpyrimidin-4-yl)methanol using normal-phase flash chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Crude (6-Chloro-2-phenylpyrimidin-4-yl)methanol
-
Glass column, flasks, and TLC plates
Procedure:
-
Solvent System Selection: Determine the optimal solvent system using TLC. A good system will give your product an Rf value of ~0.3. A starting point is 30% Ethyl Acetate in Hexane.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Elution:
-
Begin elution with the selected solvent system.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure to yield the purified (6-Chloro-2-phenylpyrimidin-4-yl)methanol.
-
Protocol 2: Recrystallization
This protocol describes a general method for purification by recrystallization.
Materials:
-
Methanol (or another suitable solvent)
-
Crude (6-Chloro-2-phenylpyrimidin-4-yl)methanol
-
Erlenmeyer flask, hot plate, and filtration apparatus
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of methanol.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualized Workflow
Purification Strategy Decision Tree
The following diagram illustrates a logical workflow for selecting the appropriate purification method for (6-Chloro-2-phenylpyrimidin-4-yl)methanol.
Caption: Decision tree for purification.
References
- Barillari, C., et al. (2001). Journal of Medicinal Chemistry.
-
Chemical Souk. (n.d.). (6-Chloropyrimidin-4-Yl)Methanol丨CAS 1025351-41-0. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
- Baluja, S., et al. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
-
ResearchGate. (n.d.). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. Retrieved from [Link]
- Li, J., et al. (2021). Preparation and growth mechanism of micro spherical ammonium dinitramide crystal based on ultrasound-assisted solvent-antisolvent method. Ultrasonics Sonochemistry, 78, 105716.
-
ResearchGate. (2015, August 24). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Retrieved from [Link]
-
Columbia University. (n.d.). Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of 6-chloro-2 (1H)-pyridinol. Retrieved from [Link]
Sources
- 1. CAS 1025351-41-0丨(6-Chloropyrimidin-4-Yl)Methanol from China Manufacturer - Wolfa [wolfabio.com]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. biotage.com [biotage.com]
- 7. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Suzuki Coupling with Chloropyrimidines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the Suzuki-Miyaura cross-coupling of chloropyrimidines. As an electron-deficient heterocyclic halide, chloropyrimidines present unique hurdles that require careful consideration of reaction components and conditions. This guide is designed to provide not only solutions but also the underlying scientific rationale to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and problems encountered when performing Suzuki coupling reactions with chloropyrimidines.
Q1: Why is my Suzuki coupling with a chloropyrimidine failing or giving very low yields?
There are several potential reasons for a low-yielding or failed Suzuki coupling with chloropyrimidines. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, the solvent, and the quality of your reagents. Chloropyrimidines are generally less reactive than their bromo or iodo counterparts, making the oxidative addition step of the catalytic cycle more challenging.[1][2] Furthermore, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][4][5]
Q2: What are the most common side reactions I should be aware of?
The most prevalent side reactions in the Suzuki coupling of chloropyrimidines include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, which is replaced by a C-H bond. This can be promoted by high temperatures and certain bases.[3][6]
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This can occur if the palladium(II) species is present without an aryl ligand, which can happen with improper degassing or the use of a Pd(II) source.[7]
-
Dehalogenation: The reduction of the C-Cl bond on the pyrimidine ring to a C-H bond. This can be caused by certain reaction conditions and impurities.[8][9][10]
-
Hydrolysis of the chloropyrimidine: Under basic conditions, particularly at elevated temperatures, the chloro substituent can be displaced by a hydroxyl group.
Q3: Can I use the same conditions for a chloropyrimidine as I would for a bromopyrimidine?
Not necessarily. Due to the stronger C-Cl bond compared to the C-Br bond, more forcing conditions are often required for chloropyrimidines. This typically translates to using more electron-rich and sterically hindered phosphine ligands to facilitate the oxidative addition step.[1] Additionally, the choice of base and solvent may need to be optimized specifically for the chloropyrimidine substrate.
Q4: Is microwave irradiation a good option for these reactions?
Yes, microwave-assisted Suzuki couplings can be highly effective for chloropyrimidines. The rapid heating can significantly reduce reaction times (e.g., to as little as 15 minutes) and often improves yields.[11] Microwave heating can also allow for the use of lower catalyst loadings.[11]
In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving common issues encountered during the Suzuki coupling of chloropyrimidines.
Problem 1: No or Minimal Product Formation
If you are observing little to no formation of your desired product, a systematic evaluation of your reaction components is necessary.
Root Cause Analysis:
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state, or it may be inhibited.
-
Suboptimal Ligand: The chosen phosphine ligand may not be suitable for activating the C-Cl bond.
-
Incorrect Base or Solvent: The base may not be effective in promoting transmetalation, or the solvent may not be appropriate for the reaction.
-
Poor Reagent Quality: The boronic acid may have degraded, or the chloropyrimidine may be impure.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no/low product formation.
Detailed Experimental Protocols:
Protocol 1.1: Catalyst and Ligand Screening
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add your chloropyrimidine (1.0 equiv.) and boronic acid (1.2-1.5 equiv.).
-
Catalyst/Ligand Addition:
-
Vial 1 (Baseline): Pd(PPh₃)₄ (5 mol%).
-
Vial 2: Pd₂(dba)₃ (2.5 mol%) and P(t-Bu)₃ (10 mol%).
-
Vial 3: A pre-catalyst such as SPhos-Pd-G2 (5 mol%).
-
-
Base and Solvent: Add a consistent base (e.g., K₂CO₃, 2.0 equiv.) and solvent system (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the reactions at a standard temperature (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).
-
Analysis: Analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the relative conversion to the desired product.
Data Presentation: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | A common and often effective choice. | [11] |
| Pd₂(dba)₃ | - | <5 | Inefficient without an appropriate ligand. | [11] |
| PdCl₂(dppf)·CH₂Cl₂ | - | 70 | The wide bite angle of the dppf ligand can be beneficial. | [11] |
| Pd(OAc)₂ | PPh₃ | ~30 | Pd(II) sources require in situ reduction and can be less efficient. | [11] |
Problem 2: Significant Formation of Side Products
The presence of significant side products, such as homocoupled boronic acid or dehalogenated starting material, requires a different troubleshooting approach.
Root Cause Analysis:
-
Protodeboronation: Often caused by excessive temperature, prolonged reaction times, or an inappropriate base.
-
Homocoupling: Can be due to the presence of oxygen, which oxidizes Pd(0) to Pd(II), or slow oxidative addition relative to other processes.[7]
-
Dehalogenation: May be promoted by certain palladium-hydride species that can form in the reaction mixture.[9]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting side product formation.
Detailed Experimental Protocols:
Protocol 2.1: Minimizing Protodeboronation
-
Reagent Quality: Use freshly purchased boronic acid or a more stable boronate ester (e.g., a pinacol ester).
-
Base Selection: Switch to a milder base such as potassium fluoride (KF).[12] If using a carbonate or phosphate base, ensure it is finely powdered and anhydrous if the reaction is intended to be so.
-
Temperature Control: Reduce the reaction temperature and monitor the progress over a longer period. Consider running the reaction at room temperature if using a highly active catalyst system.
-
Stoichiometry: Use a smaller excess of the boronic acid (e.g., 1.1 equivalents).
Data Presentation: Effect of Base and Solvent on Suzuki Coupling Yield
The choice of base and solvent can significantly impact the outcome of the reaction. Below is a summary of conditions explored for the coupling of (4-bromophenyl)-4,6-dichloropyrimidine.
| Solvent | Base | Yield (%) | Source |
| 1,4-Dioxane | K₃PO₄ | 60 | [5] |
| Toluene | K₃PO₄ | 40 | [5] |
| Acetonitrile | K₃PO₄ | 36 | [5] |
| Toluene | Cs₂CO₃ | 80 | [5] |
This data highlights that a switch in both solvent and base can lead to a dramatic improvement in yield.
The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine. This is often the rate-limiting step for chloropyrimidines.
-
Transmetalation: The organic group from the boronic acid (activated by the base to form a boronate species) is transferred to the palladium center.[12]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[11]
By understanding this cycle, you can better diagnose which step is likely failing. For example, a sluggish reaction with an unactivated aryl chloride points to a problem with oxidative addition, suggesting the need for a more electron-rich ligand.
References
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Retrieved from [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018). Retrieved from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017). Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst - Semantic Scholar. (2020). Retrieved from [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). Retrieved from [Link]
-
Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. - ResearchGate. (n.d.). Retrieved from [Link]
-
Suzuki cross-coupling reaction - YouTube. (2020). Retrieved from [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine - ResearchGate. (2022). Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. (2003). Retrieved from [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. (2025). Retrieved from [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. (n.d.). Retrieved from [Link]
-
Mechanistic Studies of the Suzuki Cross-Coupling Reaction | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016). Retrieved from [Link]
-
Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... - ResearchGate. (n.d.). Retrieved from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. (2016). Retrieved from [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Stability of (6-Chloro-2-phenylpyrimidin-4-yl)methanol under different conditions
Welcome to the technical support center for (6-Chloro-2-phenylpyrimidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments.
Introduction
(6-Chloro-2-phenylpyrimidin-4-yl)methanol is a key intermediate in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. The stability of this compound is crucial for the reproducibility of experimental results and the quality of downstream products. This guide addresses common questions regarding its stability under various conditions and provides protocols to assess and mitigate degradation.
The core structure, a substituted pyrimidine, is susceptible to specific degradation pathways. The presence of a chloro substituent, a phenyl group, and a hydroxymethyl group each contribute to the molecule's overall reactivity and stability profile. Understanding these contributions is key to troubleshooting unexpected experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Solution Stability
Question 1: I am observing a decrease in the concentration of my stock solution of (6-Chloro-2-phenylpyrimidin-4-yl)methanol in methanol over time. What could be the cause?
Answer: While methanol is a common solvent for many organic compounds, the stability of (6-Chloro-2-phenylpyrimidin-4-yl)methanol in this solvent can be compromised, particularly if the solution is not stored correctly or if the methanol contains impurities.
-
Causality: The hydroxymethyl group of your compound can potentially undergo slow esterification if acidic impurities are present in the methanol. More significantly, residual water in the methanol could lead to slow hydrolysis of the chloro group, although this is generally slow without a catalyst. The pyrimidine ring itself is relatively stable, but prolonged storage in solution can lead to degradation, especially if exposed to light or elevated temperatures.
-
Troubleshooting Steps:
-
Solvent Quality: Ensure you are using high-purity, anhydrous methanol.
-
Storage Conditions: Store your stock solution at a low temperature (e.g., -20°C) and protected from light.
-
pH: Check the apparent pH of your methanol. Acidic or basic impurities can accelerate degradation.
-
Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.
-
Question 2: My compound seems to be degrading in an aqueous buffer. What is the likely degradation pathway?
Answer: Aqueous environments, especially at non-neutral pH, can promote the degradation of (6-Chloro-2-phenylpyrimidin-4-yl)methanol. The most probable degradation pathway is the hydrolysis of the chloro group.
-
Mechanistic Insight: The chlorine atom on the pyrimidine ring is susceptible to nucleophilic substitution, particularly by water or hydroxide ions. This reaction is often the primary degradation route in aqueous media, leading to the formation of the corresponding 6-hydroxy-2-phenylpyrimidin-4-yl)methanol. The rate of this hydrolysis is highly dependent on pH and temperature.[1][2]
-
Visualizing the Pathway:
Caption: Potential hydrolysis of (6-Chloro-2-phenylpyrimidin-4-yl)methanol.
-
Experimental Verification: To confirm this, you can monitor your reaction by High-Performance Liquid Chromatography (HPLC) and look for the appearance of a more polar product.[3] Mass spectrometry (MS) can be used to identify the mass of this new peak, which should correspond to the hydroxylated compound.
Section 2: Forced Degradation Studies
Question 3: I need to perform a forced degradation study on (6-Chloro-2-phenylpyrimidin-4-yl)methanol. What conditions should I test, and how do I set up the experiments?
Answer: Forced degradation studies are essential to understand the intrinsic stability of your compound and to develop stability-indicating analytical methods.[4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
-
Rationale: The goal is to induce degradation to an extent of 5-20% to identify potential degradation products and pathways. This information is critical for developing robust formulations and analytical methods.
-
Recommended Stress Conditions:
Stress Condition Reagent/Condition Typical Concentration/Level Rationale Acid Hydrolysis Hydrochloric Acid (HCl) 0.1 M - 1 M To assess stability in acidic environments. Base Hydrolysis Sodium Hydroxide (NaOH) 0.1 M - 1 M To evaluate susceptibility to basic degradation. Oxidation Hydrogen Peroxide (H₂O₂) 3% - 30% To test for oxidative degradation pathways. Thermal Stress Elevated Temperature 60°C - 80°C (in solution and as solid) To determine thermal stability. Photostability UV and Visible Light ICH Q1B guidelines To assess sensitivity to light.[5] -
Experimental Workflow:
Caption: Workflow for a forced degradation study.
-
Detailed Protocol: Acid Hydrolysis
-
Prepare a stock solution of (6-Chloro-2-phenylpyrimidin-4-yl)methanol in a suitable organic solvent (e.g., acetonitrile or methanol) at 1 mg/mL.
-
In a clean vial, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of ~100 µg/mL.
-
Prepare a control sample by diluting the stock solution with the same volume of water.
-
Place the vials in a water bath at 60°C.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
Neutralize the acid by adding an equivalent amount of 0.1 M NaOH.
-
Analyze the samples immediately by a validated HPLC method.
Note: Similar protocols can be adapted for basic, oxidative, and thermal stress conditions.
-
Section 3: Solid-State Stability and Storage
Question 4: What are the recommended storage conditions for solid (6-Chloro-2-phenylpyrimidin-4-yl)methanol?
Answer: For solid-state storage, the primary concerns are temperature, humidity, and light exposure.
-
Expert Recommendations:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended to minimize the potential for slow thermal degradation.
-
Humidity: Protect from moisture. The compound is a chlorinated heterocyclic and can be sensitive to hydrolysis, even in the solid state if sufficient moisture is present. Store in a tightly sealed container, preferably with a desiccant.
-
Light: Store in an amber-colored vial or in the dark to prevent potential photodegradation. Pyrimidine derivatives can be susceptible to UV-induced dimerization or other photochemical reactions.[6]
-
Atmosphere: For highly sensitive applications or very long-term storage, consider storing under an inert atmosphere (argon or nitrogen).
-
-
Self-Validating Check: Periodically re-analyze a stored batch of the compound by HPLC to check for the appearance of impurity peaks. A melting point determination can also be a quick check for purity, as impurities will typically depress and broaden the melting range.
Reference Protocols
Protocol 1: HPLC Method for Stability Indicating Analysis
This method is a starting point and should be optimized for your specific equipment and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should provide good separation between the parent compound and its potential more polar (hydrolyzed) or less polar degradation products.
Summary of Potential Degradation Pathways
| Stress Condition | Potential Reaction | Primary Degradation Product(s) |
| Acidic/Basic | Hydrolysis of the chloro group | (6-Hydroxy-2-phenylpyrimidin-4-yl)methanol |
| Oxidative | Oxidation of the hydroxymethyl group | 6-Chloro-2-phenylpyrimidine-4-carbaldehyde or 6-Chloro-2-phenylpyrimidine-4-carboxylic acid |
| Photolytic | Dimerization or ring cleavage | Various complex products |
| Thermal | Decomposition | Dependent on temperature and atmosphere |
References
- Barillari, C., et al. (2001). Journal of Medicinal Chemistry.
-
Kim, Y., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]
-
Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
Wang, Y., et al. (2023). Theoretical study about the thermal stability and detonation performance of the nitro-substituted derivatives of 4-(1H-1,2,4-triazol-1-yl) pyrimidine. Taylor & Francis Online. Available at: [Link]
-
Kielb, P., et al. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. International Journal of Molecular Sciences. Available at: [Link]
-
National Center for Biotechnology Information. [6-Methyl-2-(4-nitrophenyl)pyrimidin-4-yl]methanol. PubChem Compound Summary. Available at: [Link]
-
ResearchGate. (n.d.). Proposed degradation pathway of Chlorpyrifos. ResearchGate. Available at: [Link]
-
Scola, P. M., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. Available at: [Link]
-
European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. ECSA. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
LCGC International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available at: [Link]
Sources
Catalyst Selection and Troubleshooting for Reactions Involving (6-Chloro-2-phenylpyrimidin-4-yl)methanol
Welcome to the technical support center for (6-Chloro-2-phenylpyrimidin-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic campaigns. The unique electronic properties of the pyrimidine core, combined with the reactivity of the C-Cl bond and the presence of a primary alcohol, present specific challenges and opportunities in catalyst selection. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges and optimize your reactions.
Frequently Asked Questions (FAQs): Catalyst System Selection
Q1: I want to perform a Suzuki-Miyaura cross-coupling reaction on the 6-chloro position. Where do I start with catalyst selection?
A1: The Suzuki-Miyaura reaction is an excellent choice for C-C bond formation at the 6-position of this substrate. However, the C-Cl bond on the electron-deficient pyrimidine ring is less reactive than corresponding bromides or iodides, making the oxidative addition step the primary hurdle.
Core Principle: To overcome this activation barrier, your catalytic system must be highly active. This is achieved by using a palladium source in combination with a sterically hindered, electron-rich phosphine ligand.
Recommended Starting Points:
-
Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) are common and effective choices. While Pd₂(dba)₃ is a Pd(0) source, Pd(OAc)₂ requires in situ reduction to the active Pd(0) state, which is usually accomplished by the phosphine ligand or other reagents in the mixture.[1]
-
Ligand: Buchwald biarylphosphine ligands are the gold standard for this type of transformation.[2] They possess the ideal steric and electronic properties to facilitate the oxidative addition of the aryl chloride. Excellent choices include:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
-
Base: A moderately strong inorganic base is typically required. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent starting points.[3][4]
-
Solvent: Anhydrous, polar aprotic solvents work best. 1,4-Dioxane, THF, or toluene, often with a small amount of water, are standard choices.[3][4][5]
The pyrimidine scaffold is a good substrate for coupling reactions, making it a valuable component in medicinal chemistry.[3]
Q2: For a Buchwald-Hartwig amination, how does my catalyst strategy change?
A2: The principles are similar to the Suzuki coupling—you still need a highly active catalyst to cleave the C-Cl bond. However, the choice of ligand and base becomes even more critical to match the nucleophilicity and steric profile of your amine coupling partner.
Core Principle: The catalytic cycle for amination involves the formation of a C-N bond, which requires a strong, non-nucleophilic base to deprotonate the amine without competing in the reaction. The ligand must be robust enough to prevent catalyst decomposition while promoting C-N reductive elimination.
Recommended Systems:
-
Palladium Source: Pd₂(dba)₃ or a pre-formed palladium-ligand precatalyst (e.g., an XPhos-Pd-G3 precatalyst) for improved stability and reproducibility.[1]
-
Ligand: Biarylphosphine ligands are again the top choice.[6]
-
For primary amines and anilines: XPhos or BrettPhos are often effective.
-
For secondary amines: RuPhos or the Josiphos-type ligand tBuXPhos can provide better results.
-
-
Base: A strong, sterically hindered base is essential. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or lithium tert-butoxide (LiOt-Bu) are standard.
-
Solvent: Anhydrous toluene or 1,4-dioxane are preferred.
The development of advanced ligands has been crucial for making C-N cross-coupling reactions reliable and versatile tools in chemical research.[6]
Q3: What are the key considerations for a Sonogashira coupling with (6-Chloro-2-phenylpyrimidin-4-yl)methanol?
A3: The Sonogashira coupling presents a unique set of challenges. The classic conditions use a palladium catalyst with a copper(I) co-catalyst. The primary issues to watch for are the sluggish reactivity of the C-Cl bond and potential homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper salt.[7]
Core Principle: The regioselectivity and efficiency of Sonogashira couplings on heteroaromatics can be heavily influenced by the choice of ligand on the palladium catalyst.[8][9]
Recommended Approaches:
-
Traditional Pd/Cu System:
-
Catalyst: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI (copper(I) iodide).
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used, which also serves as the solvent in many cases.
-
Note: This system may require elevated temperatures and can suffer from Glaser homocoupling.
-
-
Copper-Free System (Often Preferred):
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: An electron-rich phosphine ligand is needed to facilitate the reaction without copper. Xantphos or bulky biarylphosphine ligands can be effective.
-
Base: A stronger base like Cs₂CO₃ or K₃PO₄ in a solvent like DMF or 1,4-dioxane.
-
For less reactive aryl bromides with electron-donating groups, reactivity can be lower, a principle that extends to the even less reactive aryl chlorides.[10]
Q4: Is the Heck reaction a viable strategy for this molecule?
A4: Yes, the Heck reaction, which couples the aryl chloride with an alkene, is a powerful method for C-C bond formation.[11] Like other couplings with this substrate, activating the C-Cl bond is the main challenge.
Core Principle: The Heck reaction follows a Pd(0)/Pd(II) cycle involving migratory insertion of the alkene into the Pd-Aryl bond.[11] For chloroarenes, catalyst systems that favor a neutral catalytic cycle are often employed.[12]
Recommended Systems:
-
Palladium Source: Pd(OAc)₂ is a very common choice.
-
Ligand: While some Heck reactions can be ligandless (especially with more reactive halides), using a phosphine ligand is recommended here. Triphenylphosphine (PPh₃) can be a starting point, but Herrmann's catalyst or bulky phosphine ligands may be necessary for good yields.
-
Base: An inorganic base like Na₂CO₃ or K₂CO₃, or an organic amine base like Et₃N.
-
Solvent: A high-boiling polar aprotic solvent such as DMF, DMAc, or NMP is typically required to reach the necessary temperatures.
Catalyst Selection Workflow
This diagram provides a decision-making framework for selecting a starting point for your reaction optimization.
Caption: Decision tree for initial catalyst system selection.
Troubleshooting Guide
Even with the best starting conditions, optimization is often necessary.[13] This table addresses common issues encountered during reactions with (6-Chloro-2-phenylpyrimidin-4-yl)methanol.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Oxidative addition is failing. 2. Insufficient Temperature: Reaction is too slow. 3. Base is too weak or insoluble. 4. Catalyst Poisoning: Oxygen or other impurities in the reaction. | 1. Switch to a more electron-rich, bulky ligand (e.g., from PPh₃ to SPhos or XPhos). Use a pre-catalyst for consistency.[1][2] 2. Increase the reaction temperature in 10 °C increments. 3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 4. Ensure all reagents and solvents are dry and properly degassed (e.g., via argon sparging for 15-30 min). |
| Formation of Byproducts | 1. Homocoupling: Boronic acid (Suzuki) or alkyne (Sonogashira) is coupling with itself. 2. Protodechlorination: The chloro group is replaced by hydrogen. 3. Decomposition of Starting Material: Reaction temperature is too high. | 1. For Suzuki, use a slightly lower temperature or ensure a 1:1 stoichiometry. For Sonogashira, switch to a copper-free system.[7] 2. This can be caused by trace water and an overly active catalyst. Ensure anhydrous conditions. A less active ligand might sometimes help. 3. Lower the reaction temperature. Consider if the methanol group is participating in side reactions; if so, protect it (e.g., as a TBS ether). |
| Reaction Stalls | 1. Catalyst Deactivation: The Pd(0) active species is degrading over time. 2. Inhibition by Pyrimidine Nitrogen: The substrate or product may be coordinating to the palladium center, inhibiting turnover. | 1. Increase catalyst loading (e.g., from 1 mol% to 3 mol%). Use a more robust ligand (biarylphosphines are excellent for this).[14] 2. A very bulky ligand (like XPhos or IPr, an N-heterocyclic carbene) can create a coordinatively saturated metal center that is less susceptible to inhibition.[15] |
| Inconsistent Results | 1. Inconsistent Pre-catalyst Formation: The in situ reduction of Pd(II) to Pd(0) is not uniform.[1] 2. Variable Reagent Quality: Moisture in solvents/bases, or decomposing boronic acids. | 1. Use a well-defined Pd(0) source like Pd₂(dba)₃ or a commercially available, air-stable Pd(II) precatalyst. This minimizes variability in generating the active species.[1] 2. Use freshly opened, high-purity reagents. Dry solvents over molecular sieves. |
Illustrative Catalytic Cycle and Experimental Protocol
Simplified Palladium-Catalyzed Cross-Coupling Cycle
Understanding the mechanism helps in troubleshooting. The cycle below illustrates the key steps common to most palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for cross-coupling.
Standard Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for experimentation.
Materials:
-
(6-Chloro-2-phenylpyrimidin-4-yl)methanol (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.01-0.03 equiv, 1-3 mol%)
-
SPhos (0.02-0.06 equiv, 2-6 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 10:1 v/v), degassed
Procedure:
-
Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add (6-Chloro-2-phenylpyrimidin-4-yl)methanol, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Add a small amount of the reaction solvent to this vial, swirl, and then transfer the catalyst slurry to the main reaction flask. This ensures accurate transfer of the small catalyst quantities.
-
Solvent Addition: Add the degassed 1,4-dioxane and water mixture to the reaction flask to achieve a final substrate concentration of approximately 0.1 M.
-
Degassing: Seal the reaction vessel and sparge the mixture with argon or nitrogen gas for 15-20 minutes to thoroughly remove any dissolved oxygen.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
This protocol can be adapted for other cross-coupling reactions by substituting the appropriate catalyst, ligand, base, and coupling partner as detailed in the sections above.
References
- Benchchem. A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine.
- Organic Process Research & Development. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- GeneOnline News. Researchers Develop Palladium-Catalyzed Methods for Synthesizing Pharmacologically Relevant Pyrimidine Compounds.
- National Institutes of Health (NIH). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Benchchem. A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
- ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- PubMed. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents.
- InCatT - Innovative Catalyst Technologies. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review).
- ResearchGate. Reagents and conditions employed in the Heck coupling reaction.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- Sci-Hub. 6-Chloro-N 4 -methyl-N 4 -phenylpyrimidine-4,5-diamine.
- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Wikipedia. Heck reaction.
- Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Bioengineer.org. Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis.
- ResearchGate. (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Chemistry LibreTexts. Heck Reaction.
- Scientific & Academic Publishing. Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions.
- SYNTHESIS OF SOME NOVEL 4-(4-CHLOROPHENYL)-6-p-TOLYL- +-PYRIMIDINE DERIVATIVES AND THEIR ANTICONVULSANT ACTIVITY.
- National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- VNUHCM Journal of Natural Sciences. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2.
- Organic Chemistry Frontiers (RSC Publishing). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
- Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics.
- The Journal of Organic Chemistry - ACS Publications. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes.
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of (6-Chloro-2-phenylpyrimidin-4-yl)methanol
Welcome to the technical support center for experiments involving (6-Chloro-2-phenylpyrimidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of solvents on the reactivity of this versatile chemical intermediate.
Introduction: The Dichotomy of Reactivity
(6-Chloro-2-phenylpyrimidin-4-yl)methanol is a valuable building block in medicinal chemistry, featuring two key reactive sites: the electrophilic C6-chloro position, which is susceptible to nucleophilic aromatic substitution (SNAr), and the nucleophilic hydroxymethyl group at the C4 position. The choice of solvent is paramount as it can dramatically influence the reaction pathway, leading to either the desired product, an intramolecular cyclization product, or undesired solvolysis byproducts. This guide will help you navigate these competing reactions to achieve your desired synthetic outcome.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a nucleophilic substitution on the C6-chloro position with an amine, but I am getting a low yield of my desired product. What could be the issue?
A2: Low yields in SNAr reactions with this substrate are often due to competing side reactions or suboptimal reaction conditions, both of which are heavily influenced by the solvent.[1] The primary culprits are often:
-
Intramolecular Cyclization: The hydroxymethyl group can act as an internal nucleophile, attacking the C6 position to form a furo[2,3-d]pyrimidine derivative. This is particularly favored in the presence of a base.
-
Solvolysis: If you are using a protic solvent such as methanol or ethanol, the solvent itself can act as a nucleophile, leading to the formation of a 6-alkoxy derivative.[2]
-
Poor Solubility: The starting material or reagents may not be fully soluble in the chosen solvent, leading to a sluggish or incomplete reaction.
Q2: I am observing an unexpected byproduct with a mass corresponding to the loss of HCl. What is this compound and how can I avoid its formation?
A2: This is a strong indication of intramolecular cyclization, leading to the formation of 2-phenylfuro[2,3-d]pyrimidine. This reaction is often base-catalyzed and can be influenced by the solvent environment. To minimize this side reaction, consider the following:
-
Solvent Choice: Aprotic solvents are generally preferred to disfavor the deprotonation of the hydroxyl group.
-
Base Selection: Use a non-nucleophilic, sterically hindered base, or in some cases, a weaker base might be sufficient to facilitate the desired intermolecular reaction without promoting significant cyclization.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired intermolecular SNAr over the intramolecular cyclization.
Q3: Can I use protic solvents like ethanol or water for my SNAr reaction with (6-Chloro-2-phenylpyrimidin-4-yl)methanol?
A3: While it is possible, it is generally not recommended if you want to avoid solvolysis byproducts. Protic solvents can act as nucleophiles, especially at elevated temperatures or in the presence of a base, leading to the formation of the corresponding 6-alkoxy or 6-hydroxy derivatives.[2] If the use of a protic solvent is unavoidable, it is crucial to carefully control the reaction temperature and time to minimize this side reaction. Monitoring the reaction closely by TLC or LC-MS is highly advised.[3]
Troubleshooting Guide
Problem 1: Predominant Formation of the Furo[2,3-d]pyrimidine Byproduct
If you are observing a significant amount of the intramolecular cyclization product, this troubleshooting workflow can help you optimize your reaction for the desired intermolecular substitution.
Caption: Troubleshooting workflow for minimizing solvolysis.
Data Presentation: Solvent Effects on Reactivity
While specific kinetic data for (6-Chloro-2-phenylpyrimidin-4-yl)methanol is not readily available in the literature, the following table provides a qualitative and predictive summary of expected outcomes based on general principles of SNAr and reactivity of analogous compounds. [2][4]
| Solvent | Solvent Type | Expected Major Product (with external nucleophile) | Potential Side Products | Rationale |
|---|---|---|---|---|
| DMF | Polar Aprotic | Intermolecular SNAr Product | Furo[2,3-d]pyrimidine | Favors SNAr, but the high polarity and basicity can promote intramolecular cyclization. |
| Acetonitrile | Polar Aprotic | Intermolecular SNAr Product | Furo[2,3-d]pyrimidine | Good alternative to DMF, generally less basic, may reduce cyclization. |
| THF | Aprotic | Intermolecular SNAr Product | Furo[2,3-d]pyrimidine | Less polar, may require higher temperatures, potentially favoring cyclization. |
| Ethanol | Protic | 6-Ethoxy-2-phenylpyrimidin-4-yl)methanol | Intermolecular SNAr Product | Solvent acts as the primary nucleophile (solvolysis). |
| Water | Protic | (6-Hydroxy-2-phenylpyrimidin-4-yl)methanol | Intermolecular SNAr Product | Prone to hydrolysis, especially at elevated temperatures. |
| Toluene | Non-polar | Low Reactivity | - | Poor solubility and inability to stabilize the Meisenheimer intermediate. |
Experimental Protocols
Protocol 1: General Procedure for Intermolecular Nucleophilic Aromatic Substitution
This protocol is optimized to favor the substitution of the C6-chloro group with an external amine nucleophile while minimizing side reactions.
Materials:
-
(6-Chloro-2-phenylpyrimidin-4-yl)methanol
-
Amine nucleophile (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (6-Chloro-2-phenylpyrimidin-4-yl)methanol (1.0 mmol).
-
Dissolve the starting material in anhydrous DMF (5-10 mL).
-
Add the amine nucleophile (1.1 mmol) to the solution.
-
Add DIPEA (1.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
If no reaction is observed at room temperature after 2-4 hours, gradually increase the temperature to 50-80 °C.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 2-Phenylfuro[2,3-d]pyrimidine via Intramolecular Cyclization
This protocol is designed to intentionally promote the intramolecular cyclization to synthesize the furo[2,3-d]pyrimidine derivative.
Materials:
-
(6-Chloro-2-phenylpyrimidin-4-yl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard work-up and purification reagents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous THF (10 mL).
-
Carefully add sodium hydride (1.2 mmol) to the THF.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve (6-Chloro-2-phenylpyrimidin-4-yl)methanol (1.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the solution of the starting material to the NaH suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Shi, F., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2089. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1044145-59-6. [Link]
- Wavefunction, Inc. (2020). Spartan'20. Irvine, CA, USA.
-
El Guesmi, N., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Journal of Physical Organic Chemistry, 27(11), 933-942. [Link]
-
Royal Society of Chemistry. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Advances, 4, 56789-56797. [Link]
-
Organic Chemistry Portal. Solvents in Nucleophilic Aromatic Substitution. [Link]
-
MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]
-
National Institutes of Health. (2014). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 136(40), 14039–14042. [Link]
-
Royal Society of Chemistry. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 21, 5536-5541. [Link]
-
ResearchGate. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
ResearchGate. (2017). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. The Journal of Organic Chemistry, 82(15), 7949–7959. [Link]
-
Semantic Scholar. Chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of Substituted Pyrimidines: A Comparative Analysis Featuring (6-Chloro-2-phenylpyrimidin-4-yl)methanol
Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry
The pyrimidine nucleus is a fundamental heterocyclic scaffold that serves as a critical component of life itself, forming the backbone of nucleobases in DNA and RNA.[1] Its significance extends profoundly into medicinal chemistry, where the pyrimidine ring is recognized as a "privileged scaffold." This distinction arises from its ability to interact with a wide array of biological targets, making it a versatile framework for the development of therapeutic agents.[2][3] Pyrimidine derivatives have garnered substantial attention for their potent biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5] Marketed drugs like 5-fluorouracil (anticancer) and acyclovir (antiviral) underscore the clinical success of this chemical class.[5] This guide provides a comparative overview of the biological activity of various pyrimidine derivatives, with a specific focus on placing the less-characterized (6-Chloro-2-phenylpyrimidin-4-yl)methanol into the broader context of its more studied chemical relatives. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation.
The Evolving Landscape of Pyrimidine Derivatives in Drug Discovery
The therapeutic potential of pyrimidine derivatives is vast, largely due to the scaffold's capacity for chemical modification at multiple positions. These modifications allow for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, enabling precise targeting of specific enzymes or receptors.
Focus Compound: (6-Chloro-2-phenylpyrimidin-4-yl)methanol
While extensive public data on the specific biological activity of (6-Chloro-2-phenylpyrimidin-4-yl)methanol is limited, its structure provides valuable clues for predicting its potential therapeutic applications. The 2-phenyl and 6-chloro substitutions are common features in pyrimidine-based kinase inhibitors. The 4-methanol group offers a potential site for further functionalization or metabolic activity. A recent study on structurally similar pyrimidin-4-yl-1H-pyrazole derivatives highlighted that a compound bearing a methyl alcohol at the 4-position demonstrated significant cytotoxicity against chronic myeloid leukemia (CML) cells, including those resistant to imatinib, while showing low toxicity in normal cells.[6] This suggests that the methanol moiety on our focus compound could be a critical determinant of its biological profile.
Comparative Analysis with Other Pyrimidine Derivatives
To understand the potential of (6-Chloro-2-phenylpyrimidin-4-yl)methanol, we must compare it to other derivatives for which robust biological data exists. The primary applications for such scaffolds are in oncology, particularly as kinase inhibitors and cytotoxic agents.
1. Pyrimidine Derivatives as Potent Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. The pyrimidine scaffold is an excellent isostere of the adenine ring of ATP, allowing derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases.[7]
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Many pyrimidine derivatives have been developed as selective EGFR tyrosine kinase (TK) inhibitors for treating non-small-cell lung cancer.[8] For instance, new pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against EGFR-TK with IC₅₀ values as low as 0.034 µM.[9]
-
Aurora Kinase Inhibitors: Aurora kinases are crucial for mitotic progression. Pyrimidine-based derivatives have been designed to inhibit Aurora A kinase, leading to a reduction in MYC oncoprotein levels and potent inhibition of small-cell lung cancer (SCLC) cell proliferation with IC₅₀ values under 200 nM.[10]
-
Fibroblast Growth Factor Receptor 3 (FGFR3) Inhibitors: Alterations in FGFR3 are implicated in bladder cancer. Orally active pyrimidine derivatives have been identified that potently inhibit FGFR3 and induce tumor regression in xenograft models.[11]
Table 1: Comparative Activity of Pyrimidine-Based Kinase Inhibitors
| Compound Class | Target Kinase | Key Structural Features | Reported IC₅₀ | Reference |
| Pyrazolo[3,4-d]pyrimidines | EGFR-TK | Fused pyrazole and pyrimidine rings | 0.034 - 0.135 µM | [9] |
| Pyrimidine Derivatives | Aurora A | 2,4-disubstituted pyrimidine | < 200 nM | [10] |
| Pyrazolo[3,4-d]pyrimidines | BTK | Covalent warhead on N1-position | 7.95 nM | [7] |
| 4-phenylpyrimidin-2-amines | COX-2 | 4-(methylsulfonyl)phenyl group | Selective for COX-2 over COX-1 | [12] |
2. Pyrimidine Derivatives as Broad-Spectrum Anticancer Agents
Beyond specific kinase inhibition, many pyrimidine derivatives exhibit general cytotoxic or antiproliferative activity against a wide range of cancer cell lines.
-
Leukemia Cell Lines: Certain pyridine and pyrimidine derivatives have shown high selectivity and potent activity against leukemia cell lines, with GI₅₀ (Growth Inhibition 50%) values as low as -4.7 (log10 scale).[13] A 2-thiopyrimidine derivative was recently identified as a potential lead for designing novel anticancer drugs against leukemia.[14]
-
Solid Tumors: Quinazoline-based pyrimidodiazepines have demonstrated remarkable antiproliferative activity against various solid tumor cell lines, including colon (HCT-116), melanoma (LOX IMVI), and breast (MCF7), with GI₅₀ values ranging from 0.622 to 1.81 µM.[15]
Table 2: Comparative Cytotoxicity of Pyrimidine Derivatives Against Cancer Cell Lines
| Compound Class | Cell Line(s) | Key Structural Features | Reported GI₅₀ / IC₅₀ | Reference |
| Pyrimidin-4-yl-1H-pyrazoles | K562 (Leukemia) | Methyl alcohol at pyrazole 4-position | ~14-17 µM (IC₅₀) | [6] |
| Quinazoline-chalcones | K-562, HCT-116, MCF7 | Fused quinazoline and chalcone moiety | 0.622 - 1.81 µM (GI₅₀) | [15] |
| Pyrido[2,3-d]pyrimidines | A549 (Lung) | Fused pyrido and pyrimidine rings | Strong cytotoxicity at 100 µM | [16] |
| 2-thiopyrimidines | HL60 (Leukemia) | 6-amino-5-cyano-2-thio core | Induced significant necrosis | [14] |
Experimental Corner: Validated Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of biological data, standardized and well-controlled experimental protocols are essential. Here, we detail the methodologies for two key assays used to evaluate compounds like (6-Chloro-2-phenylpyrimidin-4-yl)methanol.
Cell Viability and Cytotoxicity Assessment: The XTT Assay
The XTT assay is a robust colorimetric method for measuring cell viability. It relies on the ability of metabolically active cells to reduce the tetrazolium salt XTT into a water-soluble orange formazan product. This assay is preferred over the older MTT assay because it eliminates the need for a formazan solubilization step, simplifying the protocol and reducing potential errors.
Principle: The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well microplate at a pre-optimized density (e.g., 1x10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours in a CO₂ incubator to allow for cell attachment.[17][18]
-
Compound Treatment: Prepare serial dilutions of the test pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[17]
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent with the electron-coupling reagent, following the manufacturer's instructions.[18]
-
Assay Development: Add 50-70 µL of the XTT working solution to each well.[18]
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light, until the orange color develops.[18]
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of ~660 nm should also be read to correct for background absorbance.[18]
-
Data Analysis: Subtract the background absorbance from the 450 nm reading. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ or GI₅₀ value.
Experimental Workflow for XTT Cell Viability Assay
Caption: Step-by-step workflow of the XTT cell viability assay.
Target-Based Assessment: In Vitro Kinase Inhibition Assay
To confirm if a pyrimidine derivative acts as a kinase inhibitor, a direct enzymatic assay is required. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive and suitable for high-throughput screening.
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is produced. The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to the initial kinase activity.[19]
Detailed Protocol:
-
Kinase Reaction Setup: In a 96-well or 384-well plate, combine the kinase, its specific substrate, and the test pyrimidine derivative at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP at a concentration near the Kₘ of the specific kinase. This is a critical step, as using an incorrect ATP concentration can significantly skew inhibitor potency data.[20] The total reaction volume is typically small (5-25 µL).
-
Incubation: Incubate the reaction at room temperature or 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds under linear initial rate conditions.[20]
-
Reaction Termination & ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[19]
-
ADP to ATP Conversion & Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[19]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: A lower luminescent signal corresponds to higher kinase inhibition.[19] Plot the signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value. Include positive (no inhibitor) and negative (no kinase) controls for data normalization.
Logical Flow for Kinase Inhibition Assay
Caption: Logical flow for a luminescence-based kinase inhibition assay.
Signaling Pathways and Mechanism of Action
Many pyrimidine-based kinase inhibitors target key nodes in oncogenic signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) pathway, which controls cell proliferation and survival. An inhibitor targeting a kinase like MEK or ERK would block the downstream phosphorylation cascade, preventing the activation of transcription factors that drive cancer cell growth.
Targeting the MAPK Signaling Pathway
Caption: Inhibition of the MAPK pathway by a pyrimidine derivative.
Conclusion and Future Directions
The pyrimidine scaffold remains an exceptionally fruitful starting point for the design of novel therapeutics. While direct biological data for (6-Chloro-2-phenylpyrimidin-4-yl)methanol is not yet widely published, its structural features, when compared with a vast library of active analogs, strongly suggest potential as an anticancer agent, likely through kinase inhibition. The comparative data presented herein demonstrates that subtle modifications to the pyrimidine core can lead to significant gains in potency and selectivity.[21][22] Future work should focus on the synthesis and rigorous biological evaluation of this specific compound and its derivatives using the validated protocols described. This will allow for a definitive characterization of its activity and its potential to be developed into a next-generation therapeutic agent.
References
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). MDPI. [Link]
-
Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2022). CORE. [Link]
-
Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015). ResearchGate. [Link]
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. [Link]
-
Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. (2021). PubMed. [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024). PubMed Central. [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. [Link]
-
In vitro JAK kinase activity and inhibition assays. (2013). PubMed. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Publishing. [Link]
-
Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. [Link]
-
Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. (2023). MDPI. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). ResearchGate. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Research Square. [Link]
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2025). ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. (2025). PubMed. [Link]
-
Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. (2024). PubMed. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). PubMed Central. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. [Link]
-
Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. (2012). PubMed. [Link]
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Publishing. [Link]
-
KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrimidines: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its prevalence in the building blocks of life, namely the nucleobases cytosine, thymine, and uracil, underscores its biological significance.[2] Consequently, the development of efficient and versatile synthetic routes to access structurally diverse pyrimidine derivatives is a paramount objective in organic synthesis and drug discovery.[1][3]
This guide provides a comparative analysis of the most prominent and field-proven synthetic strategies for constructing the pyrimidine ring. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of classical cyclocondensation reactions and compare them with modern metal-catalyzed functionalization techniques. The objective is to equip the practicing chemist with the knowledge to strategically select the optimal synthetic route for their target molecule.
Classical Approaches: Building the Pyrimidine Core De Novo
The traditional methods for pyrimidine synthesis rely on the cyclocondensation of acyclic precursors. These de novo strategies are powerful for constructing the core heterocyclic system from simple, readily available building blocks.
The Pinner Synthesis: A Foundational Condensation
First described by Adolf Pinner, this synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[4][5] It remains a robust and widely used method for preparing a variety of substituted pyrimidines, including 4-pyrimidinols.
Mechanistic Rationale: The reaction is typically acid- or base-catalyzed. The mechanism proceeds through initial nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring. The choice of catalyst and reaction conditions can be critical for achieving high yields and preventing side reactions.
Caption: General workflow for the Pinner pyrimidine synthesis.
Advantages:
-
Versatility: A wide range of 1,3-dicarbonyl compounds (β-diketones, β-ketoesters) and amidines can be employed, allowing for diverse substitution patterns.[4]
-
Accessibility: Starting materials are often commercially available and inexpensive.
Limitations:
-
Harsh Conditions: The reaction can require strong acids or bases and elevated temperatures.
-
Regioselectivity: Unsymmetrical 1,3-dicarbonyls can lead to mixtures of regioisomers.
Modern Variations: To broaden the scope, variations have been developed that utilize equivalents of 1,3-dicarbonyls, such as α,β-unsaturated ketones.[6] For instance, a [3+3] annulation-oxidation sequence between α,β-unsaturated ketones and benzamidine hydrochloride has been successfully performed using the green and recyclable choline hydroxide as both a catalyst and reaction medium.[6]
The Biginelli Reaction: A Powerful Multicomponent Approach
The Biginelli reaction is a classic one-pot, three-component reaction (MCR) that condenses an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[2][7][8][9] This acid-catalyzed cyclocondensation directly yields 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs), which are valuable intermediates themselves or can be readily oxidized to the corresponding aromatic pyrimidines.
Mechanistic Rationale: The reaction is believed to proceed via the formation of an acyl-iminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to form the DHPM ring. The efficiency of this one-pot process is a testament to the power of MCRs in rapidly building molecular complexity.[2][10]
Caption: The three-component nature of the Biginelli reaction.
Advantages:
-
Atom Economy & Efficiency: As a one-pot MCR, it is highly efficient, minimizing waste and purification steps.[2]
-
Operational Simplicity: The reaction is often straightforward to perform.[8]
-
Structural Diversity: A vast array of commercially available aldehydes and β-dicarbonyl compounds can be used, enabling the creation of large chemical libraries.[2][7]
Limitations:
-
Limited Substitution: The classical Biginelli reaction produces a specific substitution pattern (substituent at C4, ester at C5).
-
Oxidation Step: An additional step is often required to achieve the fully aromatic pyrimidine.
Synthesis from Chalcones
This method utilizes α,β-unsaturated ketones, commonly known as chalcones, as the three-carbon backbone. These precursors react with a nitrogen-containing component like guanidine, urea, or thiourea in the presence of a base to undergo a cyclocondensation reaction.[11][12][13]
Mechanistic Rationale: The reaction is initiated by a Michael addition of the nitrogen nucleophile (e.g., guanidine) to the β-carbon of the chalcone. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, and subsequent elimination of water to yield the pyrimidine product.
Caption: Pyrimidine synthesis via cyclocondensation of a chalcone.
Advantages:
-
Direct Access to Aryl Pyrimidines: Since chalcones are readily synthesized from aromatic aldehydes and ketones, this route is excellent for preparing pyrimidines with aryl substituents at positions 4 and 6.
-
Green Chemistry: Microwave-assisted versions of this reaction have been developed, offering shorter reaction times and improved yields under environmentally friendly conditions.[12]
Limitations:
-
Substrate Dependent: The success of the reaction can be dependent on the electronic properties of the substituents on the chalcone rings.
Modern Approaches: Functionalization of the Pyrimidine Core
In contrast to de novo syntheses, modern methods often focus on the late-stage functionalization of a pre-formed pyrimidine ring. This is particularly valuable in drug development, where a core scaffold is modified to optimize its pharmacological properties.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[14] For pyrimidines, this typically involves reacting a halopyrimidine (chloro-, bromo-, or iodopyrimidine) with an organometallic reagent (e.g., boronic acids in Suzuki coupling) or other coupling partners.
Strategic Rationale: This approach allows for the precise and predictable introduction of a wide variety of substituents (alkyl, aryl, etc.) onto the pyrimidine core. The key is the initial synthesis of a halogenated pyrimidine, which then serves as a versatile handle for diversification. More advanced strategies even allow for the direct C-H activation and functionalization of the pyrimidine ring, bypassing the need for pre-halogenation.[14]
Caption: General workflow for late-stage functionalization via cross-coupling.
Advantages:
-
Late-Stage Diversification: Ideal for modifying complex molecules and exploring structure-activity relationships (SAR) in drug discovery.[15]
-
Broad Substrate Scope: A vast number of coupling partners are commercially available or readily prepared.
-
High Functional Group Tolerance: Modern catalytic systems are often tolerant of a wide range of functional groups.
Limitations:
-
Pre-functionalization Required: Often necessitates a separate synthesis of the halogenated pyrimidine precursor.
-
Catalyst Cost and Removal: Transition metal catalysts can be expensive, and residual metal contamination can be a concern, especially for pharmaceutical applications.
Comparative Summary of Synthetic Routes
The choice of a synthetic strategy is dictated by the target structure, desired throughput, and available resources. The table below provides a comparative overview to guide this decision-making process.
| Parameter | Pinner Synthesis | Biginelli Reaction | Chalcone Synthesis | Metal-Catalyzed Cross-Coupling |
| Strategy | Cyclocondensation | Multicomponent Reaction (MCR) | Cyclocondensation | Late-Stage Functionalization |
| Key Precursors | 1,3-Dicarbonyl + Amidine | Aldehyde + β-Ketoester + Urea | Chalcone + Guanidine/Urea | Halopyrimidine + Coupling Partner |
| Primary Product | Substituted Pyrimidines | Dihydropyrimidinones (DHPMs) | Di-aryl/alkyl Pyrimidines | Diversely Functionalized Pyrimidines |
| Key Advantages | Versatile, accessible starting materials. | High efficiency, atom economy, operational simplicity. | Direct access to 4,6-diarylpyrimidines. | Excellent for late-stage diversification, broad scope. |
| Key Limitations | Can require harsh conditions, potential regioselectivity issues. | Produces DHPMs (may need oxidation), fixed substitution pattern. | Scope depends on chalcone accessibility. | Requires pre-functionalized pyrimidine, potential catalyst issues. |
Detailed Experimental Protocols
As a self-validating system, the following protocols are representative examples drawn from established literature methodologies. Researchers should always conduct their own risk assessments and optimization studies.
Protocol 1: Representative Pinner-type Synthesis of a 4-Pyrimidinol
This protocol is adapted from methodologies involving the condensation of β-keto esters and amidines.[16]
-
Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in absolute ethanol (5 mL/mmol), add benzamidine hydrochloride (1.0 eq) and sodium ethoxide (1.1 eq).
-
Reaction Execution: Stir the mixture at reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Reduce the solvent volume in vacuo.
-
Purification: Add water to the residue to precipitate the crude product. Filter the solid, wash with cold water, and dry. Recrystallize from ethanol to afford the pure 2-phenyl-6-methylpyrimidin-4-ol.
Protocol 2: Representative Biginelli Reaction for a Dihydropyrimidinone
This protocol is a classic example of the acid-catalyzed three-component condensation.[8][9]
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.2 eq) in ethanol (3-4 mL/mmol).
-
Reaction Execution: Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops). Heat the mixture to reflux and stir for 4-6 hours. A precipitate should form as the reaction proceeds.
-
Workup and Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol to remove unreacted starting materials. Dry the product in vacuo to yield the pure ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Protocol 3: Representative Suzuki Cross-Coupling on a Halopyrimidine
This protocol illustrates the functionalization of a pre-formed pyrimidine core.
-
Reaction Setup: To a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add 2-chloro-4-phenylpyrimidine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) to the mixture under an inert atmosphere (Nitrogen or Argon).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Workup and Isolation: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2-(4-methoxyphenyl)-4-phenylpyrimidine.
Conclusion
The synthesis of substituted pyrimidines is a mature yet continuously evolving field. Classical methods like the Pinner, Biginelli, and chalcone-based syntheses remain highly relevant for the efficient de novo construction of the pyrimidine core from simple precursors. They are the workhorses for generating foundational scaffolds and focused libraries. In contrast, modern transition metal-catalyzed cross-coupling reactions provide unparalleled capability for the late-stage functionalization of complex pyrimidine-containing molecules, making them indispensable in the optimization phase of drug discovery. An effective chemical strategy often involves a combination of these approaches: a robust, classical synthesis to build the core, followed by modern functionalization techniques to fine-tune the properties of the final compound. The ultimate choice of method will always depend on a careful analysis of the target molecule's structure, the desired substitution pattern, and the overall synthetic campaign goals.
References
- Current time information in London, GB. (n.d.). Google.
-
Pinner pyrimidine synthesis | PPTX. (n.d.). Slideshare. Retrieved January 28, 2026, from [Link]
-
Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH. Retrieved January 28, 2026, from [Link]
-
PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. (2021, February 19). YouTube. Retrieved January 28, 2026, from [Link]
-
Pinner reaction. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI. Retrieved January 28, 2026, from [Link]
-
De novo pyrimidine synthesis steps, pathways, uses. (2023, October 18). Microbe Notes. Retrieved January 28, 2026, from [Link]
-
Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved January 28, 2026, from [Link]
-
Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview). (2025, August 7). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
Martsinkevich, V., et al. (n.d.). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Retrieved January 28, 2026, from [Link]
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved January 28, 2026, from [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. (2025, September 2). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Chavan, P.W., et al. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Retrieved January 28, 2026, from [Link]
-
Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2025, August 6). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. (2013, February 7). ACS Publications. Retrieved January 28, 2026, from [Link]
- Preparation method of 2-amino pyrimidine. (n.d.). Google Patents.
-
Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
synthesis and characterization of Pyrimidine from chalcone as a polymeric prodrug with fusidic acid and ZnO and study bioactivity. (2023, April 29). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid 1. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]
-
Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2022, November 25). Journal of Medicinal and Chemical Sciences. Retrieved January 28, 2026, from [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (n.d.). PMC. Retrieved January 28, 2026, from [Link]
-
A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. (2016, December 1). The Journal of Organic Chemistry - ACS Publications. Retrieved January 28, 2026, from [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). HETEROCYCLES. Retrieved January 28, 2026, from [Link]
-
Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. (n.d.). SciSpace. Retrieved January 28, 2026, from [Link]
-
Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. (n.d.). SciSpace. Retrieved January 28, 2026, from [Link]
- Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. (n.d.). Google Patents.
-
The Biginelli Dihydropyrimidine Synthesis. (2004). Organic Reactions. Retrieved January 28, 2026, from [Link]
-
Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica. Retrieved January 28, 2026, from [Link]
- Novel pyrimidine-5-carboxamide derivatives. (n.d.). Google Patents.
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]
-
Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. (2016, December 29). The Journal of Organic Chemistry - ACS Publications. Retrieved January 28, 2026, from [Link]
-
Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (n.d.). Retrieved January 28, 2026, from [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Transition metal catalyzed cross-coupling approaches towards the synthesis of base-modified nucleosides. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar. Retrieved January 28, 2026, from [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. heteroletters.org [heteroletters.org]
- 4. slideshare.net [slideshare.net]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. organicreactions.org [organicreactions.org]
- 10. jmchemsci.com [jmchemsci.com]
- 11. Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity | Martsinkevich | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 12. scispace.com [scispace.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrimidine synthesis [organic-chemistry.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
